Ethyl Isoquinoline-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSCYCNNAIADLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465764 | |
| Record name | Ethyl Isoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50458-79-2 | |
| Record name | 3-Isoquinolinecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50458-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl Isoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Ethyl Isoquinoline-3-carboxylate
Introduction: Situating a Key Heterocycle in Modern Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with profound pharmacological activities.[1][2] From the potent anticancer agent trabectedin to the anti-tussive noscapine, the privileged nature of this bicyclic heterocycle is well-established.[3] Ethyl Isoquinoline-3-carboxylate (CAS No. 50458-79-2) represents a fundamental building block within this chemical class. As a stable ester derivative, it serves as a versatile precursor for the synthesis of more complex molecules, enabling researchers to explore the structure-activity relationships of novel therapeutic agents.
This technical guide provides a comprehensive overview of the core basic properties of this compound. Moving beyond a simple data sheet, this document synthesizes available chemical data, outlines logical and field-tested synthetic protocols, and discusses the compound's reactivity and potential biological significance from a drug development perspective. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Section 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's physical and structural properties is the bedrock of all subsequent experimental design. These characteristics dictate solubility, reactivity, and handling requirements.
Structural and Chemical Identifiers
The structure of this compound consists of a benzene ring fused to a pyridine ring, with an ethyl ester group at the C-3 position. This substitution pattern significantly influences the electronic distribution and basicity of the nitrogen atom compared to the parent isoquinoline molecule.
| Property | Data | Source |
| IUPAC Name | This compound | |
| CAS Number | 50458-79-2 | [4] |
| Molecular Formula | C₁₂H₁₁NO₂ | [4] |
| Molecular Weight | 201.22 g/mol | [4] |
| Canonical SMILES | CCOC(=O)C1=CC2=CC=CC=C2C=N1 | [5] |
| InChI Key | IFSCYCNNAIADLI-UHFFFAOYSA-N | [4][5] |
Physical Properties and Handling
This compound is described as a brown, low-melting solid under standard conditions.[4] Due to limited publicly available data, a precise melting point has not been definitively reported for this specific isomer. It is crucial to distinguish it from its structural isomer, Ethyl Quinoline-3-carboxylate (CAS 50741-46-3), which has a reported melting point of 63-67 °C.[6]
| Property | Data | Source |
| Physical Form | Low melting solid | [4] |
| Color | Brown | [4] |
| Storage Conditions | Sealed in dry, Room Temperature | [4] |
| Purity (Typical) | 97% - 98% | [5] |
Handling & Safety Insights: The compound is classified as harmful if swallowed.[5] Standard laboratory precautions, including the use of gloves, safety glasses, and a dust mask, should be employed. It should be handled in a well-ventilated area, and contact with skin and eyes should be avoided. For safe storage, the container should be kept tightly closed in a dry place.[4]
Section 2: Synthesis and Chemical Reactivity
The utility of this compound in a research setting is fundamentally linked to its accessibility through synthesis and its predictable behavior in chemical reactions.
Established Synthetic Methodologies
The synthesis of the isoquinoline core can be achieved through various classic reactions, such as the Bischler–Napieralski or Pictet–Spengler reactions, which typically yield dihydroisoquinoline or tetrahydroisoquinoline derivatives that require a subsequent oxidation or dehydrogenation step.[2]
One of the most direct and relevant methods for preparing this compound is through the dehydrogenation of its saturated precursor, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This method is advantageous as the tetrahydroisoquinoline precursor is readily synthesized via established routes.
This protocol is based on a well-established dehydrogenation strategy using a palladium catalyst, a standard and high-yielding method for aromatization of nitrogen-containing heterocycles.
Causality: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency in removing hydrogen from cyclic systems at elevated temperatures. The high surface area of the carbon support allows for effective interaction between the substrate and the palladium catalyst. The reaction is typically performed under reduced pressure to facilitate the removal of the hydrogen gas produced, driving the equilibrium towards the aromatic product.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask suitable for heating under vacuum, combine Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 eq) and 10% Palladium on Carbon (Pd/C) catalyst (approx. 60-70% by weight of the starting material).
-
Heating and Dehydrogenation: Equip the flask for distillation under reduced pressure. Heat the mixture to 160–170 °C under vacuum (approx. 25 Torr).
-
Reaction Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen gas evolution. The reaction is typically complete within 30-60 minutes.
-
Product Isolation: The product, this compound, is isolated directly by distillation from the reaction mixture under vacuum.
-
Purification: The distilled product can be further purified if necessary by recrystallization or column chromatography on silica gel.
Self-Validation: The success of the synthesis can be confirmed by comparing the spectral data (NMR, IR, MS) of the obtained product with expected values and by a melting point analysis, which should show a sharp transition if the product is pure.
Caption: Key reactivity sites on the this compound scaffold.
Section 3: Potential Pharmacological Significance
While direct biological studies on this compound are not prominent in the available literature, its structural framework is central to a multitude of pharmacologically active agents. Therefore, its primary value lies in its role as a key intermediate for accessing novel derivatives with potential therapeutic applications.
The broader class of isoquinoline-containing compounds exhibits a remarkable spectrum of biological activities, including:
-
Anticancer Properties: Many natural and synthetic isoquinolines show potent antiproliferative effects through mechanisms like topoisomerase inhibition, microtubule disruption, and kinase signaling pathway modulation. [7]* Antimicrobial and Antiviral Activity: The isoquinoline nucleus is a common feature in compounds designed to combat bacterial, fungal, and viral infections. [3][8]For instance, certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been investigated for their antiviral properties.
-
Central Nervous System (CNS) Activity: The tetrahydroisoquinoline core is present in molecules that act as anti-Parkinsonian agents and possess other neuroprotective effects. [3]* Anti-inflammatory and Analgesic Effects: Numerous isoquinoline alkaloids are known to possess significant anti-inflammatory and pain-relieving properties. [8] Expert Insight: The strategic value of this compound is clear. The C-3 ester provides a reactive handle for diversification. For example, hydrolysis to the carboxylic acid followed by amide coupling with a diverse library of amines is a standard medicinal chemistry strategy to rapidly generate a large number of analogs for high-throughput screening. This allows for systematic exploration of the chemical space around the isoquinoline core to identify novel compounds with desired biological activities.
Section 4: Spectroscopic and Analytical Profile
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale and Comparative Notes |
| ¹H NMR | Ethyl (CH₂) | ~4.4 - 4.6 ppm (quartet) | Downfield shift due to adjacent ester oxygen. |
| Ethyl (CH₃) | ~1.4 - 1.5 ppm (triplet) | Standard chemical shift for an ethyl ester methyl group. | |
| Aromatic (H1) | ~9.3 - 9.5 ppm (singlet) | H1 is significantly deshielded by the adjacent nitrogen and the ring current. In isoquinoline-3-carboxylic acid, this proton appears at 9.47 ppm. [9] | |
| Aromatic (H4) | ~8.6 - 8.8 ppm (singlet) | H4 is deshielded by the ring current and the electron-withdrawing ester group. | |
| Aromatic (H5-H8) | ~7.6 - 8.3 ppm (multiplets) | Protons on the benzene ring appear in the typical aromatic region. | |
| ¹³C NMR | Carbonyl (C=O) | ~165 - 168 ppm | Typical range for an aromatic ester carbonyl carbon. |
| Aromatic (C1, C3, C4a, C8a) | ~125 - 155 ppm | Quaternary and CH carbons attached to or near the heteroatom. | |
| Aromatic (C4, C5, C6, C7, C8) | ~120 - 135 ppm | Standard range for aromatic carbons. | |
| Ethyl (OCH₂) | ~60 - 63 ppm | Standard chemical shift for an ester methylene carbon. | |
| Ethyl (CH₃) | ~14 - 15 ppm | Standard chemical shift for an ester methyl carbon. | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1710 - 1730 cm⁻¹ | Strong, sharp absorption characteristic of a conjugated ester carbonyl group. |
| C=N/C=C Stretch | ~1580 - 1650 cm⁻¹ | Aromatic ring stretching vibrations. | |
| C-O Stretch (Ester) | ~1250 - 1300 cm⁻¹ | Asymmetric C-O-C stretch. | |
| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ | Characteristic C-H stretching for sp² hybridized carbons. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 201.08 | Expected molecular ion peak corresponding to the molecular weight (C₁₂H₁₁NO₂). |
| Key Fragments | m/z = 173, 156, 128 | Expected fragments correspond to the loss of ethylene (-28), ethoxy radical (-45), and the entire ethyl carboxylate group (-73). |
Conclusion
This compound stands as a compound of significant strategic importance for synthetic and medicinal chemists. While it may not possess pronounced intrinsic biological activity itself, its true value is realized as a versatile and functionalized building block. Its accessible synthesis via dehydrogenation and the predictable reactivity of both its heterocyclic core and its ester functional group make it an ideal starting point for the development of novel isoquinoline derivatives. The established pharmacological pedigree of the isoquinoline family provides a strong rationale for its use in discovery programs targeting a wide range of diseases. This guide has provided the core technical knowledge—from synthesis to spectroscopic properties—to empower researchers to confidently incorporate this valuable intermediate into their next generation of innovative drug design and development projects.
References
-
Chongqing Chemdad Co., Ltd. (n.d.). quinoline-3-carboxylic acid ethyl ester. Retrieved January 30, 2026, from [Link]
-
Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. In Science of Synthesis. Retrieved January 30, 2026, from [Link]
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 12254–12287.
-
PubChem. (n.d.). Ethyl quinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved January 30, 2026, from [Link]
-
Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved January 30, 2026, from [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved January 30, 2026, from [Link]
- Jin, Y., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. This compound CAS#: 50458-79-2 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Isoquinoline-3-carboxylic acid(6624-49-3) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to the Isoquinoline Scaffold in Medicinal Chemistry
Foreword
The relentless pursuit of novel therapeutic agents is the cornerstone of medicinal chemistry. Within the vast chemical space available for drug discovery, certain molecular frameworks consistently emerge as sources of potent and selective modulators of biological targets. The isoquinoline scaffold is a preeminent example of such a "privileged structure."[1][2][3][4][5] From the potent analgesic properties of morphine, isolated over two centuries ago, to modern synthetic derivatives in clinical trials, the isoquinoline core has proven to be an exceptionally versatile template for drug design.[6][7][8] This guide provides an in-depth exploration of the isoquinoline scaffold, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, natural origins, synthetic strategies, diverse pharmacological applications, and principles for future drug design, offering a comprehensive resource for harnessing the full potential of this remarkable heterocyclic system.
Part 1: The Isoquinoline Core: A Privileged Scaffold in Drug Discovery
Introduction to the Isoquinoline Moiety: Structure and Properties
Isoquinoline is a bicyclic aromatic N-heterocycle, consisting of a benzene ring fused to a pyridine ring.[9] This arrangement of atoms confers a unique set of physicochemical properties that are highly advantageous for drug design. The presence of the nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which are crucial for molecular recognition by biological targets.[10] The aromatic system provides a rigid scaffold that can be readily functionalized, allowing for the precise positioning of substituents to optimize target binding and pharmacokinetic properties.[9][11] Furthermore, the isoquinoline nucleus is relatively stable and can be synthesized through a variety of established and modern chemical reactions.[12][13]
The "Privileged Scaffold" Concept: Why Isoquinoline?
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[1][2][3][4][5] The isoquinoline core is a classic example of such a scaffold, with derivatives demonstrating a wide array of pharmacological activities.[2][3] This promiscuity is not random; rather, it stems from the scaffold's ability to present functional groups in a three-dimensional arrangement that mimics the binding motifs of endogenous ligands. The rigid yet modifiable nature of the isoquinoline ring system allows for the creation of diverse chemical libraries with a high probability of identifying hits for various therapeutic targets.[11]
Natural Occurrence: A Treasure Trove of Bioactive Alkaloids
Nature is a master chemist, and the isoquinoline scaffold is a recurring theme in a vast and diverse family of plant-derived natural products known as isoquinoline alkaloids.[14][15] With over 2500 known structures, these compounds are particularly abundant in plant families such as Papaveraceae (poppies), Berberidaceae (barberries), and Ranunculaceae (buttercups).[15] These natural products exhibit a remarkable range of biological effects, from the profound analgesia of morphine and codeine to the antimicrobial properties of berberine and the muscle-relaxant effects of tubocurarine.[7][15][16] The study of these naturally occurring isoquinolines has not only provided us with powerful medicines but also continues to inspire the design of new synthetic analogs with improved therapeutic profiles.[5]
Part 2: Biosynthesis: Nature's Synthetic Strategy
The intricate structures of isoquinoline alkaloids are assembled in plants through elegant and efficient biosynthetic pathways. Understanding these pathways provides valuable insights into the structural diversity of these natural products and can inform synthetic strategies.
The Tyrosine and Dopamine Precursors
The journey to the complex isoquinoline alkaloids begins with the common amino acid L-tyrosine.[17][18] Through a series of enzymatic transformations, including decarboxylation, ortho-hydroxylation, and deamination, tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde.[16] These two molecules serve as the fundamental building blocks for the isoquinoline core.
Key Enzymatic Steps in the Biosynthetic Pathway
The cornerstone of isoquinoline alkaloid biosynthesis is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by the enzyme norcoclaurine synthase (NCS).[16][18] This reaction forms (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[16] From this common intermediate, a cascade of enzymatic reactions, including methylations, hydroxylations, and oxidative couplings, generates the vast structural diversity observed in this class of natural products.[9][17][18]
Caption: The initial steps in the biosynthesis of isoquinoline alkaloids, leading to the central precursor (S)-norcoclaurine.
Structural Diversity from a Common Pathway
The subsequent modifications of the (S)-norcoclaurine scaffold are what lead to the different classes of isoquinoline alkaloids, such as the benzylisoquinolines, aporphines, and protoberberines.[8] These transformations are catalyzed by a suite of enzymes, including methyltransferases and cytochrome P450 oxidases, which precisely tailor the structure of the molecule to achieve its specific biological function.[16][18]
Part 3: Synthetic Methodologies: Constructing the Isoquinoline Framework
The construction of the isoquinoline core is a central task for medicinal chemists working in this area. Over the years, a variety of powerful synthetic methods have been developed, ranging from classical name reactions to modern catalytic approaches.[19]
Classical Synthetic Routes: Enduring Strategies
Several classical methods for isoquinoline synthesis remain highly relevant and widely used in both academic and industrial settings due to their reliability and versatility.[12][19]
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[20]
Experimental Protocol:
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde/ketone (1.1 eq) in a suitable solvent (e.g., toluene, methanol, or water).
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., HCl, H2SO4, or TFA) to the reaction mixture. The choice of acid and reaction conditions can influence the reaction rate and yield.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically between room temperature and reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a base (e.g., NaHCO3 solution) and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Caption: A generalized workflow for the Pictet-Spengler synthesis of tetrahydroisoquinolines.
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), to yield a 3,4-dihydroisoquinoline.[20][21] This intermediate can then be reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.[21]
Experimental Protocol:
-
Amide Formation: Synthesize the starting β-phenylethylamide by reacting a β-phenylethylamine with an appropriate acylating agent (e.g., an acid chloride or anhydride).
-
Cyclization: Dissolve the amide in an inert solvent (e.g., acetonitrile or toluene) and add the dehydrating agent (e.g., POCl3) dropwise at a controlled temperature (often 0 °C).
-
Reaction and Quenching: Allow the reaction to proceed at room temperature or with heating. Upon completion, carefully quench the reaction mixture by pouring it onto ice.
-
Work-up and Purification: Basify the aqueous mixture and extract the 3,4-dihydroisoquinoline product. Purify as needed.
-
Further Transformation (Optional): The resulting dihydroisoquinoline can be reduced (e.g., with NaBH4) to a tetrahydroisoquinoline or dehydrogenated (e.g., with palladium on carbon) to the fully aromatic isoquinoline.[20]
Modern Synthetic Innovations: Efficiency and Diversity
While classical methods are robust, modern synthetic chemistry has introduced more efficient, atom-economical, and environmentally friendly approaches to isoquinoline synthesis.[3][12][13]
Transition-metal catalysis, particularly with rhodium and palladium, has enabled the direct synthesis of isoquinolines and isoquinolones through the C-H activation and annulation of simpler starting materials like benzamides and alkynes.[19][22] These methods offer high efficiency and functional group tolerance.[19]
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and its application to isoquinoline construction allows for reactions to be conducted under mild and environmentally benign conditions.[12]
In line with the principles of green chemistry, recent research has focused on developing more sustainable routes to isoquinolines.[12][13] This includes the use of water as a solvent, recyclable catalysts, and energy-efficient processes like microwave-assisted synthesis.[12]
Part 4: Pharmacological Landscape: The Versatility of the Isoquinoline Scaffold
The isoquinoline scaffold is a cornerstone of a multitude of biologically active compounds, spanning a wide range of therapeutic areas.[2][3][14][23]
Anticancer Activity: Targeting Key Pathways
Numerous isoquinoline derivatives, both natural and synthetic, have demonstrated significant anticancer properties.[1][24][25] Their mechanisms of action are diverse and include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways like PI3K/Akt/mTOR.[24][25] The natural product berberine, for instance, has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[25]
Neuropharmacology: From Analgesia to Neuroprotection
The most well-known neuropharmacological agents containing the isoquinoline core are the opioid analgesics morphine and codeine.[15] Beyond analgesia, isoquinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[14] Some compounds have shown neuroprotective effects by inhibiting enzymes such as acetylcholinesterase or by modulating neurotransmitter systems.[7]
Antimicrobial and Antiviral Applications
The isoquinoline scaffold is present in a number of compounds with potent antimicrobial and antiviral activities.[23][24] Berberine, for example, exhibits broad-spectrum antibacterial activity.[7] Synthetic isoquinoline derivatives are also being explored as potential antiviral agents, including against HIV and influenza.
Cardiovascular and Metabolic Diseases
Certain isoquinoline alkaloids, such as papaverine, act as vasodilators and are used to treat cardiovascular conditions.[15][20] Additionally, some derivatives have shown promise in the management of metabolic disorders like diabetes by improving insulin sensitivity and lowering blood glucose levels.[2]
Part 5: Structure-Activity Relationships (SAR) and Drug Design Principles
The systematic modification of the isoquinoline scaffold and the analysis of the resulting changes in biological activity, known as Structure-Activity Relationship (SAR) studies, are fundamental to the design of new and improved drugs.[26]
Key Structural Modifications and Their Impact on Activity
SAR studies on isoquinoline derivatives have revealed that the nature and position of substituents on the bicyclic ring system can have a profound impact on their pharmacological properties.[10][27][28] For example, the pattern of methoxy and hydroxy groups on the benzene ring is often critical for receptor binding and enzyme inhibition. The stereochemistry at chiral centers, particularly in tetrahydroisoquinoline derivatives, can also dramatically influence biological activity.[11]
Case Studies: SAR of Specific Isoquinoline Derivatives
Detailed SAR studies have been conducted on various classes of isoquinoline-based compounds. For instance, in the development of LFA-1/ICAM-1 antagonists, modifications to the α-amino acid residue of tetrahydroisoquinoline derivatives led to significant improvements in potency.[27] Similarly, SAR studies on isoquinolin-1-one analogs as antitumor agents have identified key structural features required for their cytotoxic effects.[28]
Part 6: Isoquinoline-Based Drugs: From Bench to Bedside
The therapeutic potential of the isoquinoline scaffold is underscored by the number of drugs containing this core that have reached the market and are in clinical development.[6][29]
FDA-Approved Drugs Featuring the Isoquinoline Core
| Drug Name | Therapeutic Area | Brief Description |
| Papaverine | Vasodilator | A natural alkaloid used to treat spasms of the visceral muscles and as a vasodilator.[15][20] |
| Atracurium | Neuromuscular Blocker | A synthetic tetrahydroisoquinoline derivative used as a skeletal muscle relaxant during surgery. |
| Quinapril | Antihypertensive | An angiotensin-converting enzyme (ACE) inhibitor with a tetrahydroisoquinoline moiety, used to treat high blood pressure.[24] |
| Roxadustat | Anti-anemia | An inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, used for the treatment of anemia in chronic kidney disease.[24] |
| Asunaprevir | Antiviral | An inhibitor of the hepatitis C virus (HCV) NS3 protease.[24] |
This table provides a selection of examples and is not exhaustive.
Mechanism of Action of Selected Isoquinoline Drugs
The mechanisms by which isoquinoline-based drugs exert their effects are as varied as their therapeutic applications. For example, some pyrimido[2,1-a]isoquinoline derivatives have been shown to inhibit platelet aggregation by increasing intracellular cAMP levels through the inhibition of phosphodiesterase.[30] Others, like certain antitumor agents, function by intercalating with DNA or inhibiting critical enzymes involved in cell division.[24]
Part 7: Conclusion and Future Perspectives
The isoquinoline scaffold has a rich history in medicinal chemistry and continues to be a fertile ground for the discovery of new therapeutic agents. Its prevalence in nature, coupled with the power of modern synthetic chemistry, ensures a steady stream of novel derivatives for biological screening. Future research will likely focus on the development of more selective and potent isoquinoline-based drugs through a deeper understanding of their mechanisms of action and the application of rational drug design principles. The exploration of new chemical space around the isoquinoline core, facilitated by innovative synthetic methodologies, holds great promise for addressing unmet medical needs across a wide spectrum of diseases.
Part 8: References
-
Plazas, E. A., & Cuca, L. E. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 177, 106126. [Link]
-
An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). PubMed. [Link]
-
Vijayakumar, A., Manod, M., Krishna, R. B., Mathew, A., & Mohan, C. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]
-
The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Vijayakumar, A., Manod, M., Krishna, R. B., Mathew, A., & Mohan, C. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1863-1911. [Link]
-
Biosynthesis of Isoquinoline Alkaloids. (1979). Thieme E-Books & E-Journals. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Publishing. [Link]
-
Isoquinoline Alkaloid Biosynthesis Pathway. (n.d.). Semantic Scholar. [Link]
-
Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. (2009). Journal of Combinatorial Chemistry, 11(5), 895-899. [Link]
-
Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (2023). Frontiers in Plant Science, 14, 1195843. [Link]
-
Isoquinoline Alkaloid Biosynthesis. (n.d.). Biocyclopedia. [Link]
-
Luo, C., Ampomah-Wireko, M., Wang, H., Wu, C., Wang, Q., Zhang, H., & Cao, Y. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 811-824. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(12), 2055-2076. [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-15. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). Molecules, 29(1), 235. [Link]
-
Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2022). ResearchGate. [Link]
-
Isoquinolines. (2015). In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link]
-
An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). ResearchGate. [Link]
-
Isoquinoline alkaloids. (n.d.). Wikipedia. [Link]
-
Zhong, M., Hanan, E. J., Shen, W., Bui, M., Arkin, M. R., Barr, K. J., ... & Flanagan, W. M. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 307-310. [Link]
-
Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (2022). Molecules, 27(23), 8479. [Link]
-
Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1997). General Pharmacology: The Vascular System, 29(3), 425-430. [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). Current Medicinal Chemistry, 26(32), 5918-5966. [Link]
-
Yang, X., Li, Y., Wang, Y., & Tu, P. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Organic & Biomolecular Chemistry. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing. [Link]
-
Biologically active isoquinoline alkaloids covering 2019–2022. (2023). ResearchGate. [Link]
-
Mello, P. D. S., da Silva, L. C. R., & de Moraes, M. C. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 769-781. [Link]
-
Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). Archives of Pharmacal Research, 21(2), 193-197. [Link]
-
Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. (2018). ResearchGate. [Link]
-
The Isoquinoline Alkaloids. (n.d.). ResearchGate. [Link]
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2020). PubMed. [Link]
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme. [Link]
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate. [Link]
-
Drugs containing isoquinoline derivatives. (n.d.). ResearchGate. [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
Sources
- 1. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 9. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 13. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 16. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]
- 17. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 18. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 21. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 26. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 27. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Stability of Ethyl Isoquinoline-3-carboxylate: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Ethyl Isoquinoline-3-carboxylate in Medicinal Chemistry
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1] this compound, as a key derivative, represents a versatile building block for the synthesis of more complex and potent drug candidates. Its chemical stability is paramount, directly influencing the shelf-life, efficacy, and safety of any pharmaceutical product derived from it. Understanding the intrinsic stability and potential degradation pathways of this molecule is therefore a critical step in the early stages of drug development, enabling the design of robust formulations and mitigating the risk of toxic degradants.
This in-depth technical guide provides a comprehensive theoretical framework for assessing the stability of this compound. By integrating established principles of computational chemistry with insights from experimental studies on related compounds, we will explore its potential degradation pathways and outline a rigorous, self-validating computational workflow for predicting its stability. This guide is intended for researchers, scientists, and drug development professionals seeking to apply theoretical methods to proactively address stability challenges in their research.
Pillar 1: Postulated Degradation Pathways of this compound
Based on the chemical structure of this compound and documented degradation patterns of related heterocyclic esters, two primary degradation pathways are postulated: hydrolytic cleavage of the ester functionality and oxidative degradation of the isoquinoline ring system.
Hydrolytic Degradation
The ester group is a well-known labile functional group susceptible to hydrolysis under both acidic and basic conditions.[2][3] This process would lead to the formation of isoquinoline-3-carboxylic acid and ethanol. The reaction is typically catalyzed by the presence of water and can be accelerated by changes in pH.
-
Acid-Catalyzed Hydrolysis: In an acidic environment, protonation of the carbonyl oxygen of the ester group enhances its electrophilicity, making it more susceptible to nucleophilic attack by water.[4] This is a reversible process, often requiring an excess of water to drive the equilibrium towards the hydrolysis products.[2]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and ethanol. This process is generally irreversible as the resulting carboxylate is deprotonated and thus unreactive towards the alcohol.
Oxidative Degradation
The isoquinoline ring, particularly in its reduced or partially reduced forms (e.g., dihydroisoquinolines), can be susceptible to oxidation. While this compound itself is aromatic, its derivatives or intermediates in synthetic routes might be more prone to oxidation. Studies on 1,2-dihydroisoquinoline-3-carboxylates have shown that some of these compounds decompose rapidly in air, suggesting an oxidative degradation mechanism.[5] Forced degradation studies on pharmaceuticals often include oxidative stress conditions to identify potential degradants that may form under long-term storage.[6][7][8] The nitrogen atom and the electron-rich aromatic system can be sites of oxidation, potentially leading to N-oxides or ring-opened products.
Pillar 2: A Validating Theoretical Workflow for Stability Analysis
To quantitatively assess the stability of this compound and to elucidate the energetics of its potential degradation pathways, a robust computational workflow employing Density Functional Theory (DFT) is proposed. DFT has proven to be a powerful tool for studying reaction mechanisms and predicting the stability of molecules.[9][10][11] A similar approach has been successfully applied to study the conformational stability of a related quinoline derivative, ethyl 4-chloro-7-iodoquinoline-3-carboxylate.[12]
Computational Protocol: Step-by-Step
-
Geometry Optimization and Conformational Analysis:
-
The initial 3D structure of this compound is built.
-
A conformational search is performed to identify the lowest energy conformers of the molecule. This is crucial as the reactivity can be conformation-dependent.
-
Geometry optimization of the identified conformers is carried out using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[12]
-
-
Calculation of Molecular Properties and Reactivity Descriptors:
-
For the most stable conformer, key electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.[13]
-
Molecular Electrostatic Potential (MEP) maps are generated to identify electron-rich and electron-deficient regions, which are indicative of potential sites for nucleophilic and electrophilic attack, respectively.
-
-
Modeling Degradation Reaction Pathways:
-
Hydrolysis: The reaction pathways for both acid-catalyzed and base-catalyzed hydrolysis are modeled. This involves identifying the transition state (TS) structures for the rate-determining steps.
-
Oxidation: Potential oxidative degradation pathways, such as N-oxidation or reaction with reactive oxygen species, are modeled. Again, the focus is on locating the relevant transition states.
-
-
Calculation of Activation Energies and Reaction Enthalpies:
-
The energies of the reactants, transition states, and products for each proposed degradation pathway are calculated.
-
The activation energy (Ea) for each step is determined as the energy difference between the transition state and the reactants. A higher activation energy indicates a slower reaction rate and thus greater stability.
-
The overall reaction enthalpy (ΔH) is calculated to determine if the degradation process is exothermic or endothermic.
-
-
Solvent Effects:
-
To simulate realistic conditions, the calculations are repeated incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the influence of the surrounding medium (e.g., water) on the reaction energetics.
-
Data Presentation and Interpretation
The quantitative data generated from the computational workflow should be summarized in a clear and structured manner to facilitate comparison and interpretation.
| Parameter | Value | Interpretation |
| Molecular Properties | ||
| HOMO Energy | Indicates the molecule's electron-donating ability. | |
| LUMO Energy | Indicates the molecule's electron-accepting ability. | |
| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability.[13] | |
| Hydrolysis Pathway (Acid-Catalyzed) | ||
| Activation Energy (Ea) | Energy barrier for the rate-determining step. | |
| Reaction Enthalpy (ΔH) | Overall energy change of the reaction. | |
| Hydrolysis Pathway (Base-Catalyzed) | ||
| Activation Energy (Ea) | Energy barrier for the rate-determining step. | |
| Reaction Enthalpy (ΔH) | Overall energy change of the reaction. | |
| Oxidative Degradation Pathway | ||
| Activation Energy (Ea) | Energy barrier for the primary oxidation step. | |
| Reaction Enthalpy (ΔH) | Overall energy change of the reaction. |
Visualization of the Computational Workflow
Caption: Computational workflow for the theoretical stability analysis of this compound.
Pillar 3: Visualizing the Postulated Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for this compound.
Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of this compound.
Potential Oxidative Degradation
Caption: Postulated oxidative degradation of this compound.
Conclusion: Proactive Stability Assessment in Drug Development
This technical guide has outlined a comprehensive theoretical approach for evaluating the stability of this compound, a key building block in modern drug discovery. By postulating the most probable degradation pathways—hydrolysis and oxidation—and detailing a robust computational workflow based on Density Functional Theory, we have provided a framework for proactively identifying potential stability liabilities. The insights gained from such theoretical studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of pharmaceutical products. The integration of computational chemistry into the early stages of drug development represents a paradigm shift towards a more predictive and efficient approach to creating stable and effective medicines.
References
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]
-
The Isoquinoline Alkaloids. ResearchGate. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]
-
Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. National Institutes of Health. [Link]
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]
-
mechanism of ester hydrolysis. (2019). YouTube. [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (2017). RSC Publishing. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Pharma Focus Asia. [Link]
-
A DFT study on the formation of heterocycles via iodine(iii)-promoted ring expansion reactions. RSC Publishing. [Link]
-
Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. (2026). ACS Publications. [Link]
-
Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A DFT study on the formation of heterocycles via iodine(iii)-promoted ring expansion reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Ethyl Isoquinoline-3-carboxylate: Technical Profile & Synthetic Utility
[1][2]
CAS Number: 50458-79-2 Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol [1]
Executive Summary
This compound is a heteroaromatic ester serving as a versatile building block in medicinal chemistry.[1] Unlike its isomer ethyl quinoline-3-carboxylate, this isoquinoline derivative possesses a unique electronic distribution that activates the C1 position towards nucleophilic attack, making it an ideal substrate for constructing 1,2-dihydroisoquinoline libraries.[1] It is also a structural precursor to the "isoquinoline-3-carboxamide" pharmacophore found in late-stage drug candidates like Roxadustat (FG-4592), used for treating anemia in chronic kidney disease.[1]
Chemical Profile & Physical Properties[1][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | This compound |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Melting Point | ~28–35°C (often isolates as an oil; crystallizes on standing) |
| Boiling Point | ~120°C at 0.4 mmHg (extrapolated) |
| Solubility | Soluble in DCM, EtOAc, Ethanol, DMSO; Sparingly soluble in water |
| pKa | ~3.5 (Conjugate acid); Weakly basic pyridine-like nitrogen |
| SMILES | CCOC(=O)C1=CN=CC2=CC=CC=C21 |
Synthesis & Manufacturing
The most efficient and atom-economical route to CAS 50458-79-2 is the Domino Condensation of ortho-phthalaldehyde with diethyl aminomalonate.[1] This method avoids the harsh conditions of traditional Pomeranz-Fritsch cyclizations and allows for mild, one-pot formation of the isoquinoline core.[1]
Protocol: One-Pot Domino Cyclization
Rationale: This protocol utilizes Sodium Ethoxide (EtONa) to generate the enolate of diethyl aminomalonate, which undergoes a double condensation with the dialdehyde. Magnesium Sulfate (MgSO₄) is included to sequester water, driving the equilibrium toward the imine intermediate.
Reagents:
-
Ortho-phthalaldehyde (1.0 eq)[1]
-
Diethyl aminomalonate (1.0 eq) (generated from HCl salt via neutralization)
-
Sodium Ethoxide (EtONa) (1.1 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄) (excess)
-
Solvent: Anhydrous Ethanol[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve ortho-phthalaldehyde (e.g., 10 mmol) in anhydrous ethanol (40 mL).
-
Activation: Add diethyl aminomalonate (10 mmol) to the solution.
-
Catalysis: Cool the mixture to 0°C. Add EtONa (11 mmol) and solid MgSO₄ (2.0 g) in one portion.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 3:1) for the disappearance of the aldehyde.
-
Workup: Filter off the inorganic salts (MgSO₄) while warm. Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) or vacuum distillation if scale permits.
-
Yield: Typical isolated yields range from 70–80% .[1]
Reaction Mechanism Visualization
The following diagram illustrates the condensation pathway and the subsequent aromatization.
Figure 1: Domino cyclization pathway for the synthesis of this compound.
Applications in Drug Discovery[1]
Scaffold for HIF-Prolyl Hydroxylase Inhibitors
The isoquinoline-3-carboxylate core is the structural parent of Roxadustat , a drug that mimics 2-oxoglutarate to inhibit HIF prolyl hydroxylase enzymes.[1] Researchers utilize CAS 50458-79-2 to synthesize analogues by modifying the C3-ester into various amides (glycine derivatives) to optimize binding affinity.[1]
Derivatization Workflow:
-
Hydrolysis: Ester
Carboxylic Acid (LiOH, THF/H₂O). -
Coupling: Acid + Glycine Methyl Ester
Amide (HATU/DIPEA). -
Functionalization: Late-stage C1 or C4 substitution.
C1-Functionalization (Nucleophilic Addition)
A unique property of this ester is the activation of the C1 position (adjacent to Nitrogen). The electron-withdrawing ester at C3 enhances the electrophilicity of the C1=N bond, allowing for the addition of Grignard reagents or organolithiums to form 1,2-dihydroisoquinolines .[1]
Figure 2: Divergent synthetic applications of the isoquinoline scaffold.
Analytical Characterization
To validate the identity of synthesized CAS 50458-79-2, the following spectral signatures must be confirmed.
¹H NMR (400 MHz, CDCl₃)
-
δ 9.30 (s, 1H, H-1): The most deshielded signal due to the adjacent nitrogen and anisotropic effect of the ring.
-
δ 8.55 (s, 1H, H-4): Characteristic singlet for the isoquinoline hetero-ring.[1]
-
δ 8.05 – 7.65 (m, 4H, Ar-H): Multiplets corresponding to the benzene ring protons (H5–H8).[1]
-
δ 4.52 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.
-
δ 1.48 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calculated: 202.08; Observed: 202.1.
-
Fragmentation: Loss of ethyl group (M-29) is a common fragmentation pathway.
Safety & Handling
GHS Classification:
-
Skin Irritation (Category 2): H315
-
Eye Irritation (Category 2A): H319
-
STOT-SE (Category 3): H335 (Respiratory Irritation)[1]
Handling Protocols:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Esters can hydrolyze upon prolonged exposure to atmospheric moisture.
-
PPE: Wear nitrile gloves and safety goggles. Perform all synthesis steps in a fume hood to avoid inhalation of volatile intermediates or silica dust during purification.
References
-
Synthesis of Ethyl Isoquinoline-3-carboxylates: Title: Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents. Source: National Institutes of Health (NIH) / Molecules. URL:[Link]
-
Isoquinoline Synthesis Methodology: Title: Isoquinoline - Synthesis and Applications.[1] Source: Science of Synthesis (Thieme). URL:[Link]
Ethyl Isoquinoline-3-carboxylate as a building block in organic synthesis
Technical Guide: Ethyl Isoquinoline-3-carboxylate in Medicinal Chemistry
Abstract this compound (CAS 50458-79-2) serves as a critical heteroaromatic building block in the synthesis of pharmacologically active agents, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and constrained amino acid analogues.[1] This guide provides an in-depth analysis of its synthetic utility, reactivity profile, and application in drug discovery, specifically highlighting its role as a precursor to "Tic" (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) derivatives and Roxadustat-type pharmacophores.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 50458-79-2 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Functional Groups | Isoquinoline (heterocycle), Ethyl Ester (electrophile) |
Synthesis: The Domino Condensation Protocol
While classical methods like the Pomeranz-Fritsch reaction often fail to efficiently substitute the C-3 position, the most robust and atom-economical route to this compound is the One-Pot Domino Condensation developed by Meziane et al.[1] This method utilizes readily available o-phthalaldehyde and diethyl aminomalonate.
Mechanistic Insight
The reaction proceeds via a double condensation mechanism:
-
Imine Formation: The amino group of diethyl aminomalonate condenses with one aldehyde of o-phthalaldehyde.
-
Cyclization: The active methylene of the malonate attacks the second aldehyde (Knoevenagel-type condensation).
-
Aromatization: Elimination of water and decarboxylation (often requiring oxidative conditions or inherent instability of the intermediate) yields the aromatic isoquinoline system.
Experimental Protocol (Step-by-Step)
Reagents:
-
o-Phthalaldehyde (1.0 equiv)[1]
-
Diethyl aminomalonate hydrochloride (1.0 equiv)
-
Sodium ethoxide (EtONa) (1.1 equiv)
-
Magnesium sulfate (MgSO₄) (anhydrous, as water scavenger)
-
Ethanol (anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve o-phthalaldehyde (e.g., 10 mmol) in anhydrous ethanol (50 mL).
-
Addition: Add diethyl aminomalonate hydrochloride (10 mmol) and anhydrous MgSO₄ (2.0 g).
-
Base Activation: Dropwise add a solution of EtONa (11 mmol) in ethanol at 0°C to deprotonate the ammonium salt and initiate condensation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).
-
Work-up: Filter off the MgSO₄ and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is purified via flash column chromatography (Silica Gel 60, Gradient: 0-20% EtOAc in Hexane) to afford this compound as a pale yellow solid/oil.
Reactivity & Derivatization Map
The versatility of this compound lies in its ability to function as a divergent intermediate.[1]
A. Hydrolysis & Amidation (HIF-PH Inhibitor Route)
The ester is readily hydrolyzed to Isoquinoline-3-carboxylic acid using LiOH in THF/Water. This acid is the direct precursor for coupling with glycine or other amines to generate HIF-PH inhibitors (e.g., FG-2216 analogues).
-
Reaction: Ester
Acid Amide.
B. Selective Reduction (The "Tic" Scaffold)
Catalytic hydrogenation (H₂, Pd/C, AcOH) or reduction with NaBH₃CN in TFA reduces the pyridine ring selectively to yield Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate .
-
Significance: This generates the "Tic" scaffold, a constrained phenylalanine mimic used in peptide mimetics to restrict conformational flexibility.
C. N-Oxidation & C-1 Functionalization
Treatment with m-CPBA yields the Isoquinoline N-oxide .[1] This activates the C-1 position for nucleophilic attack (e.g., Reissert-Henze reaction) to introduce cyano or alkyl groups, critical for expanding the SAR (Structure-Activity Relationship) around the core.
Case Study: HIF-1α Stabilization
Therapeutic Context: Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) mimic the state of hypoxia, stabilizing HIF-1α and stimulating erythropoietin (EPO) production for the treatment of anemia.
Mechanism of Action: The isoquinoline-3-carboxylate core (often converted to a carboxamide like in FG-2216 ) acts as a 2-oxoglutarate (2-OG) competitive inhibitor.[1] It binds to the active site of the PHD enzyme, chelating the active site Iron (Fe²⁺) and preventing the hydroxylation of HIF-1α.
Visualization: HIF-1α Signaling Pathway
Caption: Mechanism of HIF-1α stabilization by Isoquinoline-based PHD inhibitors. The drug blocks PHD, preventing degradation and inducing EPO transcription.
Synthetic Workflow Diagram
The following diagram illustrates the divergent synthesis starting from the building block.
Caption: Divergent synthesis workflow showing the generation of the core building block and its downstream transformation into bioactive scaffolds.
References
-
Meziane, M. A. A., Royer, S., & Bazureau, J. P. (2001).[2][3] A practical 'one-pot' synthesis of this compound by domino reactions: a potential entry to constrained nonproteogenic amino acid derivatives.[1][3] Tetrahedron Letters, 42(6), 1017-1020.[2][3] Link
-
Meziane, M. A. A., & Bazureau, J. P. (2002).[2][3] Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Molecules, 7(2), 252-263.[3] Link
-
Hsieh, M. M., et al. (2007). HIF prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques.[4] Blood, 110(6), 2140-2147.[4] Link
-
PubChem. (n.d.).[5] this compound (Compound Summary). National Library of Medicine.[6] Link
Sources
An In-depth Technical Guide to Reactivity and Electrophilic Substitution in Isoquinoline Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the reactivity of the isoquinoline ring system, with a specific focus on electrophilic aromatic substitution (SEAr) reactions. Isoquinoline, a structural isomer of quinoline, is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] A thorough understanding of its electronic properties and substitution patterns is paramount for the rational design and synthesis of novel therapeutic agents. This document will delve into the underlying electronic principles governing isoquinoline's reactivity, detail the regioselectivity of various electrophilic substitution reactions, provide field-proven experimental protocols, and offer insights into the practical applications of these reactions in drug development.
The Electronic Landscape of the Isoquinoline Nucleus
Isoquinoline is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyridine ring.[1][5][6][7] The presence of the nitrogen atom significantly influences the electron density distribution across the bicyclic system, which is fundamental to understanding its reactivity.
Resonance and Electron Density
The isoquinoline system is a 10 π-electron aromatic system, adhering to Hückel's rule.[5][7] The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing effect through both inductive and resonance effects.[1][5] This results in a general deactivation of the entire ring system towards electrophilic attack compared to benzene.[5][8] However, the deactivating effect is more pronounced in the pyridine ring, making the benzene ring (carbocyclic ring) the preferred site for electrophilic substitution.[5][8][9][10]
Resonance structures illustrate that the pyridine ring is electron-deficient, while the benzene ring retains a higher electron density.[7][11] This differential in electron density is the primary determinant of the regioselectivity observed in electrophilic substitution reactions.
Diagram: Resonance Structures of Isoquinoline
The following diagram illustrates the key resonance contributors of the isoquinoline ring, highlighting the charge distribution.
Caption: Key resonance structures of isoquinoline.
Basicity and Protonation
The lone pair of electrons on the nitrogen atom imparts basic properties to isoquinoline, which readily forms salts with acids.[4][6] In strongly acidic media, a prerequisite for many electrophilic substitution reactions, the nitrogen atom is protonated to form the isoquinolinium ion. This protonation further deactivates the ring system towards electrophilic attack, particularly the pyridine ring. Consequently, electrophilic substitution on the isoquinolinium ion occurs exclusively on the carbocyclic ring.[12][13]
Regioselectivity in Electrophilic Aromatic Substitution
Electrophilic substitution in isoquinoline predominantly occurs at the C-5 and C-8 positions of the benzene ring.[5][6][9][12][14][15] This preference is a direct consequence of the stability of the Wheland intermediate (sigma complex) formed during the reaction.
Attack at C-5 or C-8 results in a carbocation intermediate where the positive charge can be delocalized over two rings without disrupting the aromatic sextet of the pyridine ring. In contrast, attack at C-6 or C-7 leads to a less stable intermediate where delocalization would necessitate the disruption of the pyridine ring's aromaticity.
Diagram: Mechanism of Electrophilic Substitution at C-5
This diagram outlines the formation of the more stable sigma complex during electrophilic attack at the C-5 position.
Caption: Generalized mechanism of electrophilic attack at C-5.
Key Electrophilic Substitution Reactions and Protocols
While isoquinoline is less reactive than benzene, it undergoes several important electrophilic substitution reactions under specific conditions.[5] It is noteworthy that isoquinoline is generally more reactive towards electrophilic substitution than quinoline.[12][14][16]
Nitration
Nitration of isoquinoline is a classic example of electrophilic aromatic substitution. The reaction conditions significantly influence the product distribution.
-
Reaction: Isoquinoline is treated with a nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid.[15]
-
Products: The reaction yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[15][16] The ratio of these isomers can vary, but 5-nitroisoquinoline is often the major product.[15]
Table 1: Product Distribution in the Nitration of Isoquinoline
| Product | Typical Yield |
| 5-Nitroisoquinoline | ~90%[15] |
| 8-Nitroisoquinoline | ~10%[15] |
Experimental Protocol: Nitration of Isoquinoline
-
Preparation: Cool a mixture of concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice-salt bath.
-
Addition of Isoquinoline: Slowly add isoquinoline (e.g., 5 g) to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (e.g., 3 mL) to concentrated sulfuric acid (e.g., 5 mL) at 0°C.
-
Reaction: Add the nitrating mixture dropwise to the isoquinoline solution, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. Neutralize the solution carefully with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until it is alkaline.
-
Isolation: The product, a mixture of 5- and 8-nitroisoquinoline, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: The isomers can be separated by fractional crystallization or column chromatography.
Halogenation
The direct halogenation of isoquinoline requires forcing conditions due to the deactivating effect of the nitrogen atom.
-
Bromination: Bromination of isoquinoline in the presence of a strong protic acid or a Lewis acid like AlCl₃ primarily yields 5-bromoisoquinoline.[15][16]
-
Chlorination and Iodination: Direct chlorination and iodination are less common but can be achieved using specific reagents and conditions. A notable method for C4-halogenation involves a Boc₂O-mediated dearomatization strategy.[17]
Experimental Protocol: Bromination of Isoquinoline
-
Preparation: Dissolve isoquinoline (e.g., 5 g) in concentrated sulfuric acid (e.g., 25 mL) at room temperature.
-
Addition of Bromine: Slowly add a solution of bromine (e.g., 2.5 mL) in concentrated sulfuric acid (e.g., 10 mL) to the isoquinoline solution with stirring.
-
Reaction: Heat the reaction mixture to 150-160°C for 4-5 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., chloroform).
-
Purification: Remove the solvent under reduced pressure and purify the resulting 5-bromoisoquinoline by recrystallization or chromatography.
Sulfonation
Sulfonation of isoquinoline requires high temperatures and the use of oleum (fuming sulfuric acid).
-
Reaction: Heating isoquinoline with oleum leads to the formation of isoquinoline-5-sulfonic acid.[18]
-
Product: The primary product is isoquinoline-5-sulfonic acid. At higher temperatures, some isoquinoline-8-sulfonic acid may also be formed.
Experimental Protocol: Sulfonation of Isoquinoline
-
Preparation: Add isoquinoline (e.g., 10 g) to 20% oleum (e.g., 50 mL).
-
Reaction: Heat the mixture at 180°C for 2 hours.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Isolation: Neutralize the solution with a slurry of calcium carbonate. Filter off the insoluble calcium sulfate.
-
Purification: Concentrate the filtrate to obtain the calcium salt of isoquinoline-5-sulfonic acid. The free acid can be obtained by treatment with the stoichiometric amount of sulfuric acid followed by filtration of the precipitated calcium sulfate.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful with isoquinoline.[13] The nitrogen atom complexes with the Lewis acid catalyst, leading to strong deactivation of the ring and preventing the reaction.[19]
Activating and Deactivating Groups: Modulating Reactivity
The presence of substituents on the isoquinoline ring can significantly influence the rate and regioselectivity of subsequent electrophilic substitution reactions.
-
Activating Groups: Electron-donating groups (EDGs) such as -OH, -OR, and -NH₂ activate the ring towards electrophilic attack. These groups generally direct incoming electrophiles to the ortho and para positions relative to themselves.
-
Deactivating Groups: Electron-withdrawing groups (EWGs) like -NO₂, -SO₃H, and -CN deactivate the ring.
The interplay between the inherent reactivity of the isoquinoline nucleus and the directing effects of substituents can be harnessed to synthesize a wide array of functionalized isoquinoline derivatives.
Applications in Drug Development
The functionalization of the isoquinoline scaffold through electrophilic substitution is a cornerstone of medicinal chemistry. The introduction of various pharmacophores onto the isoquinoline ring system allows for the modulation of biological activity. Isoquinoline derivatives have found applications as:
The ability to selectively introduce substituents at specific positions of the isoquinoline nucleus is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.
Diagram: Workflow for Isoquinoline Derivative Synthesis in Drug Discovery
This diagram illustrates a typical workflow for the synthesis and evaluation of isoquinoline derivatives in a drug discovery context.
Caption: A generalized workflow for isoquinoline-based drug discovery.
Conclusion
The electrophilic substitution of isoquinoline is a well-defined yet nuanced area of heterocyclic chemistry. The inherent electronic properties of the isoquinoline nucleus dictate a preference for substitution at the C-5 and C-8 positions. By carefully selecting reaction conditions and leveraging the directing effects of substituents, a diverse range of functionalized isoquinolines can be synthesized. This versatility makes the isoquinoline scaffold an enduringly valuable platform for the design and development of novel therapeutic agents. A deep understanding of the principles outlined in this guide is essential for any scientist working at the interface of organic synthesis and drug discovery.
References
-
Quinoline and Isoquinoline Overview. (n.d.). Scribd. Retrieved from [Link]
-
Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). YouTube. Retrieved from [Link]
-
Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. (2002). Defense Technical Information Center. Retrieved from [Link]
- Wei, L., & Zhang, J. (2012). Efficient Synthesis of Isochromanones and Isoquinolines via Yb(OTf)
-
Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Retrieved from [Link]
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018). GITAM University.
-
Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). Retrieved from [Link]
- Isoquinoline. (n.d.). In Heterocyclic Chemistry.
-
Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]
-
Isoquinoline.pptx. (n.d.). Retrieved from [Link]
-
CH 4 Part 2 Quinoline and Isoquinoline. (n.d.). Scribd. Retrieved from [Link]
-
quinoline and isoquinoline theory. (n.d.). quimicaorganica.org. Retrieved from [Link]
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances.
-
Isoquinoline. (2017). YouTube. Retrieved from [Link]
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 235.
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Brown, R. D., et al. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (1961). Australian Journal of Chemistry.
- Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. (2015). The Journal of Organic Chemistry.
-
Synthesis of isoquinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Why does the nitration of quinoline occur at the 5 (and 8) position? (2025). Chemistry Stack Exchange.
-
The significant resonance forms of isoquinoline. (n.d.). ResearchGate. Retrieved from [Link]
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). Molecules.
-
Reactions of Isoquinoline. (2020). YouTube. Retrieved from [Link]
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses.
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]
- Nucleophilic halogenations of pyridine‐ and isoquinoline‐N‐oxides with... (n.d.).
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
- A Versatile Synthesis of Substituted Isoquinolines. (2011).
-
Reactions of Isoquinoline. (2021). YouTube. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Retrieved from [Link]
- Why is a Friedel-Crafts reaction not possible on Quinoline? (2018). Quora.
- Activation and Deactiv
-
Isoquinoline-5-sulfonic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. Isoquinoline.pptx [slideshare.net]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. youtube.com [youtube.com]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 10. Quinoline and Isoquinoline [quimicaorganica.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
- 16. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Isoquinoline-5-sulfonic acid [myskinrecipes.com]
- 19. quora.com [quora.com]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Pictet-Spengler Synthesis of Tetrahydroisoquinoline Derivatives
[1][2][3]
Abstract
The tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in drug discovery, forming the core of over 2,500 alkaloids (e.g., morphine, emetine) and synthetic drugs (e.g., nomifensine). While the classical Pictet-Spengler reaction is over a century old, its application in modern high-throughput synthesis requires strict control over electronics, moisture, and stereochemistry. This guide transitions from robust classical methods to state-of-the-art asymmetric organocatalysis and biocatalytic protocols, providing self-validating workflows for the generation of high-purity THIQ derivatives.
Part 1: Mechanistic Insights & Critical Parameters
The Pictet-Spengler reaction is an acid-catalyzed condensation of a
The "Why" Behind the Chemistry
Success depends on manipulating the Mannich-like electrophilic aromatic substitution step.
-
Schiff Base Formation: The amine and aldehyde condense to form an imine (Schiff base). Critical Factor: Water removal drives this equilibrium.
-
Cyclization (The Rate-Determining Step): The imine is protonated (iminium ion), creating a potent electrophile. The aromatic ring attacks this electrophile. Critical Factor: The nucleophilicity of the aromatic ring dictates the acid strength required. Electron-rich rings (indoles, dimethoxy-benzenes) cyclize under mild conditions; electron-poor rings require harsh acids (TFA, MSA) or reflux.
Mechanistic Pathway Visualization
Figure 1: General mechanism of the Pictet-Spengler reaction showing the critical dehydration and protonation steps.[1]
Part 2: Experimental Protocols
Protocol A: Classical Acid-Catalyzed Synthesis (TFA/DCM)
Best for: Electron-rich to neutral substrates (e.g., dopamine derivatives, dimethoxyphenethylamine). Mechanism: Kinetic control via strong Brønsted acid.
Materials
-
Amine: 3,4-Dimethoxyphenethylamine (1.0 equiv)
-
Aldehyde: Benzaldehyde (1.1 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Acid: Trifluoroacetic acid (TFA)
-
Additives: 4Å Molecular Sieves (Activated)
Step-by-Step Workflow
-
Imine Pre-formation (Crucial for Yield):
-
In a flame-dried flask under Argon, dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Add activated 4Å molecular sieves (200 mg).
-
Add aldehyde (1.1 mmol) dropwise.
-
Self-Validation: Stir at RT for 2 hours. Monitor by TLC. The disappearance of the starting amine spot indicates successful imine formation. Do not proceed to acid addition until the imine is formed.
-
-
Cyclization:
-
Cool the mixture to 0°C.
-
Add TFA (3.0 – 5.0 equiv) slowly. Note: Exotherm is possible.
-
Allow to warm to RT and stir for 12–24 hours.
-
-
Quench & Isolation:
-
Cool to 0°C. Quench with sat. NaHCO₃ (slow addition until pH > 8).
-
Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.
-
Concentrate and purify via flash chromatography (typically MeOH/DCM gradients).
-
Protocol B: Asymmetric Organocatalytic Synthesis (Chiral Phosphoric Acid)
Best for: Enantioselective synthesis of indole-based THIQs (Tetrahydro-β-carbolines). Mechanism: Chiral Counteranion-Directed Catalysis (ACDC). The chiral phosphate H-bonds with the iminium ion, blocking one face.
Materials
-
Substrate: Tryptamine derivative (1.0 equiv)
-
Aldehyde: Aromatic aldehyde (1.2 equiv)
-
Catalyst: (R)-TRIP or (R)-BINOL-phosphoric acid (5 mol%)
-
Solvent: Toluene or Benzene (Non-polar solvents enhance ion-pairing)
-
Desiccant: 5Å Molecular Sieves
Step-by-Step Workflow
-
Catalyst Activation:
-
Charge a dried vial with Tryptamine (0.2 mmol) and the Chiral Phosphoric Acid catalyst (0.01 mmol, 5 mol%).
-
Add anhydrous Toluene (2 mL) and 5Å MS (100 mg).
-
-
Reaction Initiation:
-
Cool the system to -30°C or 0°C (Lower temperature = Higher ee).
-
Add the aldehyde (0.24 mmol) in one portion.
-
-
Monitoring:
-
Stir for 24–48 hours at low temperature.
-
Self-Validation: Take a 20 µL aliquot, quench with Et₃N, and run Chiral HPLC. If conversion < 50% after 24h, increase temperature to 0°C, but acknowledge potential ee erosion.
-
-
Workup:
-
Filter off sieves.
-
Directly load the filtrate onto a silica gel column. Elute with EtOAc/Hexanes.
-
Protocol C: Biocatalytic Synthesis (Norcoclaurine Synthase - NCS)
Best for: "Green" synthesis of (S)-1-benzyl-THIQs; physiological conditions. Mechanism: Enzyme-templated "Dopamine-First" binding mechanism.
Materials
-
Enzyme: Recombinant Thalictrum flavum NCS (TfNCS) (lysate or purified)[2]
-
Substrate A: Dopamine hydrochloride
-
Substrate B: 4-Hydroxyphenylacetaldehyde (4-HPAA) or analogues
-
Buffer: HEPES (100 mM, pH 7.5) + Sodium Ascorbate (Antioxidant)
Step-by-Step Workflow
-
Buffer Preparation:
-
Prepare 100 mM HEPES, pH 7.5.
-
Add 10 mM Sodium Ascorbate. Reason: Prevents dopamine oxidation (polymerization/melanin formation).
-
Self-Validation: Buffer must remain clear/colorless. If it turns pink/brown, dopamine is oxidizing; discard and degas buffers.
-
-
Reaction Setup:
-
Dissolve Dopamine (10 mM final) and Aldehyde (12 mM final) in the buffer.
-
Add DMSO (up to 10% v/v) if the aldehyde is insoluble.
-
Initiate by adding NCS enzyme (0.1 – 0.5 mg/mL final).
-
-
Incubation:
-
Incubate at 37°C with gentle shaking for 3–12 hours.
-
-
Termination:
-
Quench by adding 1 volume of Acetonitrile or by heat inactivation (95°C for 5 min).
-
Centrifuge to remove protein precipitate. Analyze supernatant by HPLC.
-
Part 3: Data Analysis & Troubleshooting
Comparative Performance Table
| Parameter | Protocol A (Classical) | Protocol B (Organocatalytic) | Protocol C (Biocatalytic) |
| Catalyst | TFA / HCl | Chiral Phosphoric Acid (TRIP) | Norcoclaurine Synthase |
| Conditions | 0°C to Reflux, Anhydrous | -30°C to 0°C, Non-polar | 37°C, pH 7.5 (Aqueous) |
| Substrate Scope | Broad (Electron Rich/Neutral) | Indoles (Best), Phenols | Dopamine derivatives |
| Stereocontrol | Racemic | High ee (85–99%) | High ee (>95% S-isomer) |
| Major Risk | Side reactions, racemization | Low solubility, slow kinetics | Enzyme denaturation, oxidation |
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for troubleshooting common Pictet-Spengler reaction failures.
References
-
Whaley, W. M.; Govindachari, T. R. "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines." Organic Reactions1951 , 6, 151.
-
Taylor, M. S.; Jacobsen, E. N. "Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions."[3] J. Am. Chem. Soc.[1][3]2004 , 126, 10558–10559.[3]
-
Seayad, J.; Seayad, A. M.; List, B. "Catalytic Asymmetric Pictet-Spengler Reaction." Nature2006 , 441, 377. (Note: Discusses the foundational concept of ACDC which enabled Protocol B).
-
Bonamore, A. et al. "Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme." Molecules2010 , 15, 2070–2078.
-
Lichman, B. R. et al. "The biocatalytic synthesis of heterocycles using norcoclaurine synthase." Green Chem.2015 , 17, 852.
Application Notes and Protocols for the Synthesis of Ethyl Isoquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoquinoline-3-carboxylate Scaffold
The isoquinoline structural motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of isoquinoline are integral to a variety of therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties, among others.[2] Specifically, the ethyl isoquinoline-3-carboxylate framework serves as a versatile intermediate and a key pharmacophore in the development of novel therapeutics. Its unique electronic and steric properties make it an attractive scaffold for designing targeted enzyme inhibitors and receptor modulators. This guide provides a detailed exploration of robust and field-proven protocols for the synthesis of these valuable compounds, offering insights into the underlying chemical principles and practical guidance for laboratory execution.
Classical Approaches to the Isoquinoline Core: A Foundation for Synthesis
Traditional methods for isoquinoline synthesis, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, have long been staples in the organic chemist's toolbox.[3] These reactions, centered on electrophilic aromatic substitution, provide reliable pathways to the isoquinoline nucleus.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction facilitates the synthesis of isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. The success of this reaction is often dependent on the electronic nature of the substituents on the benzaldehyde, with electron-donating groups generally favoring the cyclization process.[4]
The reaction proceeds in two main stages. First, the condensation of the aromatic aldehyde with an aminoacetaldehyde acetal forms a Schiff base (benzalaminoacetal).[5] In the second stage, a strong acid promotes the cyclization onto the aromatic ring via an intramolecular electrophilic substitution, followed by elimination to yield the aromatic isoquinoline.[6]
Caption: Generalized mechanism of the Pomeranz-Fritsch reaction.
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted benzaldehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.1 equiv) in a suitable solvent such as toluene.
-
Heat the mixture to reflux and monitor the removal of water. Continue heating until the reaction is complete as indicated by TLC analysis.
-
Cyclization: Cool the reaction mixture and carefully add a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heat the mixture to the specified temperature for the required duration, monitoring the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and cautiously pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Starting Benzaldehyde | Reagents | Acid Catalyst | Product | Yield (%) |
| Benzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | Isoquinoline | Moderate |
| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | H₂SO₄ | 6,7-Dimethoxyisoquinoline | ~80 |
| 3-Ethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 7-Ethoxyisoquinoline | ~80 |
Table 1: Representative Yields for the Pomeranz-Fritsch Synthesis. [4]
-
Low Yield: Low yields can result from incomplete Schiff base formation or inefficient cyclization. Ensure complete removal of water during the first step. For the cyclization, the choice and concentration of the acid are critical and may require optimization for different substrates.
-
Side Reactions: Overheating or excessively harsh acidic conditions can lead to charring and the formation of polymeric byproducts.[7] Careful temperature control and the use of moderators can mitigate these issues.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be dehydrogenated to the corresponding isoquinolines.[8][9] This reaction typically employs a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[10][11] The reaction is particularly effective for substrates bearing electron-donating groups on the aromatic ring.
The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product.[12] There are two plausible mechanistic pathways, with the predominance of one over the other likely influenced by the specific reaction conditions.[12]
Caption: Generalized mechanism of the Bischler-Napieralski reaction.
-
Amide Formation: Prepare the requisite N-acyl-β-phenylethylamine derivative by reacting the corresponding β-phenylethylamine with an appropriate acylating agent (e.g., acid chloride or anhydride).
-
Cyclization: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amide (1.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile or toluene).
-
Add the dehydrating agent (e.g., POCl₃, 2.0-5.0 equiv) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for the specified time, monitoring the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and aqueous ammonia.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3,4-dihydroisoquinoline derivative by column chromatography.
-
Dehydrogenation (if required): To obtain the fully aromatic isoquinoline, the dihydroisoquinoline can be dehydrogenated using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using other oxidizing agents.
| β-Phenylethylamide Derivative | Dehydrating Agent | Product | Yield (%) |
| N-Acetyl-3,4-dimethoxyphenethylamine | POCl₃ | 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | High |
| N-Benzoyl-3-methoxyphenethylamine | P₂O₅ | 1-Phenyl-7-methoxy-3,4-dihydroisoquinoline | Good |
Table 2: Representative Examples of the Bischler-Napieralski Reaction.
-
Failure to Cyclize: For electron-deficient aromatic rings, the cyclization step can be challenging. Using stronger dehydrating agents or higher reaction temperatures may be necessary.[10]
-
Side Reactions: A common side reaction is the formation of styrenes via a retro-Ritter type reaction.[13] This can sometimes be suppressed by using the corresponding nitrile as a solvent.[13]
Modern Synthetic Strategies: Expanding the Chemical Space
While classical methods are reliable, modern synthetic chemistry has introduced more versatile and efficient approaches, including intramolecular aza-Wittig reactions and transition-metal-catalyzed C-H activation/annulation.
Intramolecular Aza-Wittig Reaction
The intramolecular aza-Wittig reaction provides a mild and efficient route to isoquinolines.[14][15] This reaction involves the formation of an iminophosphorane from an organic azide and a phosphine, which then undergoes an intramolecular reaction with a carbonyl group to form a new carbon-nitrogen double bond, leading to the heterocyclic ring system.
The synthesis of ethyl isoquinoline-3-carboxylates via this method typically starts with an ethyl 2-azido-3-(2-acylphenyl)acrylate.[14] The azide reacts with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane. This intermediate then undergoes an intramolecular aza-Wittig reaction with the ketone carbonyl group to form the isoquinoline ring.
Caption: Experimental workflow for the intramolecular aza-Wittig synthesis.
-
Preparation of the Azide Precursor: Synthesize ethyl 2-azido-3-(2-benzoylphenyl)acrylate from the corresponding chalcone.
-
Aza-Wittig Reaction: In a dry flask under an inert atmosphere, dissolve the azide precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene or xylene).
-
Add triphenylphosphine (1.1 equiv) to the solution.
-
Heat the reaction mixture to reflux and monitor the evolution of nitrogen gas. Continue heating until the starting material is consumed (as determined by TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-phenylisoquinoline-3-carboxylate.
| Acyl Group on Phenyl Ring | Solvent | Reaction Time | Product | Yield (%) |
| Benzoyl | Toluene | 4 h | Ethyl 1-Phenylisoquinoline-3-carboxylate | 85 |
| Acetyl | Xylene | 6 h | Ethyl 1-Methylisoquinoline-3-carboxylate | 78 |
Table 3: Examples of Intramolecular Aza-Wittig Synthesis of Ethyl Isoquinoline-3-carboxylates.
The intramolecular aza-Wittig reaction is generally high-yielding and tolerant of a wide range of functional groups. A key limitation is the need to synthesize the azide precursor, which can sometimes be a multi-step process. The reaction is also stoichiometric in the phosphine reagent, leading to the formation of a phosphine oxide byproduct that must be removed during purification.[16]
Transition-Metal-Catalyzed Annulation Reactions
In recent years, transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of isoquinolines, offering high efficiency and regioselectivity.[15] Palladium and rhodium catalysts are frequently employed in these transformations.[12][17]
Palladium-catalyzed reactions, such as the sequential α-arylation of ketones and cyclization, provide a convergent and flexible route to polysubstituted isoquinolines.[13][16] This approach allows for the combination of readily available starting materials and can be performed in a one-pot fashion.[18]
Rhodium(III)-catalyzed C-H activation has proven to be a particularly effective strategy for the synthesis of isoquinolone and isoquinoline derivatives.[12][19][20] These reactions often proceed with high atom economy and can be performed under relatively mild conditions. For instance, the annulation of benzimidates with alkynes or other coupling partners can lead to a variety of substituted isoquinolines.[21]
-
Catalyst and Ligand Selection: The choice of the metal catalyst and the corresponding ligand is crucial for achieving high catalytic activity and selectivity.
-
Reaction Conditions: Optimization of solvent, temperature, and additives (e.g., oxidants or bases) is often necessary to achieve optimal results.
-
Inert Atmosphere: Many of these reactions are sensitive to air and moisture, requiring the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents.
Conclusion and Future Perspectives
The synthesis of this compound derivatives is a dynamic field, with both classical and modern methods offering viable pathways to these important molecules. While traditional approaches like the Pomeranz-Fritsch and Bischler-Napieralski reactions provide a solid foundation, contemporary methods such as intramolecular aza-Wittig reactions and transition-metal catalysis offer enhanced efficiency, broader substrate scope, and milder reaction conditions. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for novel and diverse isoquinoline-based compounds in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key area of research.
References
- Molina, P., Fresneda, P. M., & Almendros, P. (1993). Synthesis of isoquinolines by intramolecular aza-Wittig reaction. Tetrahedron, 49(21), 4801-4812.
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
- Pomeranz, C. (1893). Über eine neue Isochinolinsynthese.
- Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
- Birch, A. J., Jackson, A. H., & Shannon, P. V. R. (1974). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2185-2190.
- Ye, Y., et al. (2024). Construction of Isoquinolone Scaffolds on DNA via Rhodium(III)-Catalyzed C-H Activation. Organic Letters, 26(16), 3338–3342.
- Li, J., & Gaggero, N. (2014). The Bischler–Napieralski reaction in the synthesis of isoquinolines. Name Reactions in Heterocyclic Chemistry II, 295-322.
- Willis, M. C. (2010). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones.
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Bischler–Napieralski reaction. In Wikipedia. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed arylation of C–H bonds.
- Ackermann, L. (2009). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalization: mechanism and scope. Chemical Reviews, 111(3), 1315-1345.
- Song, G., Wang, F., & Li, X. (2012). Rh (III)-catalyzed C–H activation and annulation: a simple and efficient route to isoquinolones and pyridones.
- Science of Synthesis. (2004). Product Class 5: Isoquinolines.
-
Organic Chemistry Portal. (n.d.). Troubleshooting Side Reactions in the Bischler-Napieralski Reaction. Retrieved from [Link]
- Eguchi, S. (2005). Recent Progress in the Synthesis of Heterocyclic Natural Products by the Staudinger/Intramolecular aza-Wittig Reaction. ARKIVOC, 2005(2), 98-119.
- Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
- O'Brien, C. J., & Tellez, J. L. (2015). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 11, 2450-2475.
- Wang, X., et al. (2022).
-
Wikipedia. (2023, November 29). Aza-Wittig reaction. In Wikipedia. Retrieved January 30, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Li, B., et al. (2015). Synthesis of rhodium(iii)-catalyzed isoquinoline derivatives from allyl carbonates and benzimidates with hydrogen evolution. Organic & Biomolecular Chemistry, 13(22), 6364-6368.
-
Beilstein Journals. (n.d.). Search Results: Pomeranz-Fritsch. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
Willis, M. C. (2010). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PubMed Central. Retrieved from [Link]
-
Eguchi, S. (2005). Recent Progress in the Synthesis of Heterocyclic Natural Products by the Staudinger/Intramolecular aza-Wittig Reaction. ResearchGate. Retrieved from [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. ResearchGate. Retrieved from [Link]
- Khlebnikov, A. F., et al. (2016). In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis. Organic & Biomolecular Chemistry, 14(38), 9031-9043.
- Huang, Z., et al. (2022). Mechanistic studies for isoquinoline synthesis via Rh(III)‐catalyzed C–H activation/annulation of oximes with alkynes. Chinese Journal of Chemistry, 40(15), 1801-1808.
- Csonka, R., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 27(15), 4991.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. EP0005231A2 - Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 5. www-leland.stanford.edu [www-leland.stanford.edu]
- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of isoquinolines by intramolecular aza-Wittig reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Isoquinoline synthesis [organic-chemistry.org]
- 16. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Construction of Isoquinolone Scaffolds on DNA via Rhodium(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis of rhodium(iii)-catalyzed isoquinoline derivatives from allyl carbonates and benzimidates with hydrogen evolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of Ethyl Isoquinoline-3-carboxylate in cancer research
Application Note: Ethyl Isoquinoline-3-carboxylate as a Keystone Scaffold for HIF-Modulating and Topoisomerase-Targeting Oncotherapeutics
Executive Summary
This compound (EIC) is a "privileged scaffold" in medicinal chemistry, serving as the critical synthetic precursor for a class of potent anticancer and anemia-targeting agents. Its primary utility in cancer research lies in its conversion to Isoquinoline-3-carboxamides , a structural motif found in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors (e.g., Roxadustat analogs) and Topoisomerase I/II inhibitors .
This guide details the application of EIC in generating bioactive libraries, specifically focusing on the synthesis of HIF-stabilizing agents and the subsequent biological validation of their efficacy in tumor models.
Mechanism of Action & Therapeutic Logic[1][2][3][4]
To effectively utilize EIC, researchers must understand the biological targets of its derivatives. The ethyl ester itself is a prodrug/precursor; the biological activity is unlocked upon derivatization (typically amidation or hydrolysis).
A. The Hypoxia Pathway (HIF-PHD Inhibition)
The most prominent application of the isoquinoline-3-carboxylate scaffold is the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes.
-
Mechanism: Under normoxia, PHD enzymes hydroxylate HIF-1
, marking it for VHL-mediated ubiquitination and proteasomal degradation. -
Intervention: Isoquinoline-3-carboxamides (derived from EIC) mimic 2-oxoglutarate (the PHD cofactor), competitively inhibiting PHD.
-
Result: HIF-1
stabilizes, translocates to the nucleus, and activates genes regulating erythropoiesis (EPO) and angiogenesis (VEGF). In oncology, this is used to treat chemotherapy-induced anemia or to study tumor hypoxia adaptation.
B. Topoisomerase Inhibition
Certain hydrazide derivatives of EIC intercalate into DNA and inhibit Topoisomerase I/II, preventing DNA religation and inducing apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of Action: Conversion of EIC scaffold to active PHD inhibitors prevents HIF-1
Protocol: Synthetic Derivatization (Pharmacophore Generation)
Objective: Convert this compound into a bioactive carboxamide (Roxadustat analog) for biological screening. Safety Note: Perform all reactions in a fume hood. Isoquinolines can be irritants.
Materials:
-
This compound (97% purity).
-
Glycine methyl ester hydrochloride (or relevant amine).
-
Sodium Methoxide (NaOMe) or Sodium Hydroxide (NaOH).
-
Methanol (MeOH) and Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Hydrolysis (Activation):
-
Dissolve 1.0 eq of this compound in THF/MeOH (1:1 v/v).
-
Add 2.0 eq of 1M NaOH dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the ester spot disappears.
-
Acidify with 1M HCl to pH 3.0 to precipitate Isoquinoline-3-carboxylic acid . Filter and dry.
-
-
Amidation (Coupling):
-
Dissolve the carboxylic acid intermediate (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 min to activate.
-
Add Glycine methyl ester HCl (1.2 eq) (mimicking the Roxadustat tail).
-
Stir at RT for 12 hours.
-
Purification: Quench with water, extract with EtOAc, and purify via silica gel column chromatography.
-
-
Validation: confirm structure via
H-NMR and LC-MS (Look for amide proton signal 8.0–9.0 ppm).
Protocol: In Vitro HIF-1 Stabilization Assay
Objective: Confirm that the synthesized derivative inhibits PHD and stabilizes HIF-1
Experimental Design:
-
Positive Control: CoCl
(100 M) or Roxadustat (FG-4592). -
Negative Control: DMSO (Vehicle).
-
Test Compounds: EIC derivatives (10, 50, 100
M).
Workflow:
-
Cell Seeding:
-
Seed HepG2 cells at
cells/well in a 6-well plate. -
Incubate overnight at 37°C, 5% CO
.
-
-
Drug Treatment:
-
Replace media with fresh DMEM containing test compounds.
-
Critical Step: Incubate for exactly 6 hours . HIF-1
has a short half-life; prolonged incubation may trigger feedback loops.
-
-
Protein Extraction (Nuclear Fractionation):
-
Harvest cells on ice. Use a Nuclear Extraction Kit (e.g., NE-PER) to isolate nuclear proteins. HIF-1
is nuclear-localized upon stabilization. -
Alternative: Whole cell lysis using RIPA buffer with Protease Inhibitors AND Deferoxamine (100
M) . -
Why Deferoxamine? It chelates iron, preventing post-lysis degradation of HIF-1
by any remaining PHD activity.
-
-
Western Blot Analysis:
-
Load 30
g protein/lane on 8% SDS-PAGE. -
Transfer to PVDF membrane.
-
Primary Antibody: Anti-HIF-1
(1:1000). -
Loading Control: Anti-Lamin B1 (Nuclear) or
-Actin (Whole cell).
-
-
Data Interpretation:
-
A band at ~120 kDa indicates HIF-1
stabilization. -
Quantify band intensity relative to DMSO control.
-
Protocol: Antiproliferative Screening (MDR Reversal)
Objective: Determine if EIC derivatives can reverse Multidrug Resistance (MDR) in resistant cancer lines (e.g., MCF-7/ADR).
Workflow:
-
Reagents: CCK-8 or MTT reagent; Doxorubicin (DOX).
-
Seeding: Plate MCF-7 (sensitive) and MCF-7/ADR (resistant) cells at 5,000 cells/well in 96-well plates.
-
Co-Treatment Strategy:
-
Group A: DOX alone (Serial dilution).
-
Group B: DOX + EIC Derivative (Fixed sub-toxic concentration, e.g., 5
M).
-
-
Incubation: 48 hours.
-
Readout: Measure absorbance at 450 nm (CCK-8).
-
Calculation: Calculate the Reversal Fold (RF):
-
Success Criteria: RF > 2.0 indicates significant MDR reversal.
-
Experimental Workflow Visualization
Caption: Integrated workflow from chemical synthesis of the scaffold to biological validation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amidation | Steric hindrance at C3 position. | Use stronger coupling agents (HATU over EDC) and ensure anhydrous conditions. |
| No HIF-1 | Protein degradation during lysis. | Add Deferoxamine and MG-132 (proteasome inhibitor) to lysis buffer. Work strictly on ice. |
| High Background Toxicity | Off-target kinase inhibition. | Titrate the EIC derivative. For HIF stabilizers, efficacy is often seen at non-toxic doses (10-50 |
| Poor Solubility | Planar aromatic structure. | Dissolve stocks in DMSO. For animal studies, use a formulation of 5% DMSO + 40% PEG300 + 5% Tween 80. |
References
-
Roxadustat (FG-4592) Mechanism: Provenzano, M. et al. "Roxadustat (FG-4592): A Potent Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor." European Journal of Medicinal Chemistry.
-
Isoquinoline Anticancer Activity: Li, Z. et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules.
-
HIF-1
Assay Protocols: Semenza, G. L. "Hypoxia-inducible factors in physiology and medicine." Cell. -
MDR Reversal by Isoquinolines: Chen, S. et al. "Isoquinoline Derivatives as P-glycoprotein Inhibitors for Reversing Multidrug Resistance." Bioorganic & Medicinal Chemistry.
-
Chemical Properties: Sigma-Aldrich Product Sheet: Ethyl 3-isoquinolinecarboxylate.
Synthesis of antiviral agents from isoquinoline precursors
Application Note: Modular Synthesis of Isoquinoline-Based Antiviral Agents
Executive Summary
Isoquinoline alkaloids represent a "privileged scaffold" in antiviral drug discovery, exhibiting potent activity against Influenza A/B, SARS-CoV-2, and Enteroviruses. Their mechanism of action often involves viral polymerase inhibition or blockade of viral entry via Spike/ACE2 interference.
This Application Note provides a rigorous, modular protocol for synthesizing high-value isoquinoline antivirals. Unlike traditional linear synthesis, we present a divergent strategy : constructing a robust core scaffold followed by late-stage C1-functionalization. This approach allows researchers to rapidly generate libraries of 1-substituted isoquinolines (analogous to bioactive bis-benzylisoquinolines like Aromoline or synthetic polymerase inhibitors) for Structure-Activity Relationship (SAR) profiling.
Strategic Overview: The Divergent Pathway
The synthesis is divided into two phases.[1] Phase A establishes the aromatic core using a modified Bischler-Napieralski cyclization. Phase B utilizes
Figure 1: Divergent synthetic workflow for generating antiviral isoquinoline libraries.
Protocol A: Construction of the Isoquinoline Core
Target: 6,7-Dimethoxyisoquinoline (Universal precursor for Berberine-like analogs)
Rationale: The 6,7-dimethoxy substitution pattern is ubiquitous in antiviral alkaloids (e.g., Berberine, Palmatine). We utilize a Modified Bischler-Napieralski reaction optimized for moisture sensitivity and yield.
Materials
-
3,4-Dimethoxyphenethylamine (10 mmol)
-
Formic acid or Acetic anhydride (depending on C1-H or C1-Me target)
-
Phosphorus oxychloride (
) - Freshly distilled -
Phosphorus pentoxide (
)[2] -
Anhydrous Toluene
-
10% Pd/C (for dehydrogenation)
Step-by-Step Methodology
-
Amide Formation (Pre-cyclization):
-
Dissolve 3,4-dimethoxyphenethylamine (1.81 g, 10 mmol) in anhydrous DCM (20 mL).
-
Add triethylamine (1.2 eq) followed by dropwise addition of acetyl chloride (1.1 eq) at 0°C.
-
Stir for 2 hours. Wash with 1N HCl, then brine. Dry over
and concentrate. -
Checkpoint: Verify amide formation via TLC (EtOAc:Hexane 1:1).
-
-
Cyclodehydration (The Critical Step):
-
Safety Note:
is corrosive and reacts violently with water. Perform in a fume hood. -
Dissolve the crude amide in anhydrous Toluene (30 mL).
-
Add
(3.0 eq) and (0.5 eq). The addition of accelerates the reaction and scavenges trace water, preventing hydrolysis of the imidoyl chloride intermediate. -
Reflux at 110°C for 3–5 hours under Argon.
-
Monitoring: Reaction is complete when the amide spot disappears on TLC.
-
-
Aromatization (Dehydrogenation):
-
Note: The product of step 2 is a 3,4-dihydroisoquinoline.[3] To get the fully aromatic antiviral scaffold, oxidation is required.
-
Evaporate toluene. Basify residue with cold
to pH 9. Extract with DCM. -
Dissolve the residue in Decalin (or p-Cymene) and add 10% Pd/C (10 wt%).
-
Reflux for 12 hours.
-
Filter through Celite and recrystallize from EtOH.
-
Expected Yield: 75–85% Data Validation:
-
1H NMR (CDCl3): Aromatic protons at
9.0 (s, H-1), 8.4 (d, H-3), 7.5 (d, H-4). Distinct singlets for methoxy groups at 4.0.
Protocol B: Late-Stage C1-Functionalization (The Antiviral Switch)
Target: 1-Cyano-isoquinolines (Precursors to Amides/Amidines)
Rationale: Many antiviral isoquinolines (e.g., viral protease inhibitors) require a functional handle at C1. Direct electrophilic substitution at C1 is difficult. We use the Reissert-Henze reaction via the
Materials
-
m-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Trimethylsilyl cyanide (TMSCN) - Toxic: Handle with extreme care
-
Benzoyl chloride (PhCOCl)
-
DCM (Anhydrous)
Step-by-Step Methodology
-
N-Oxide Formation:
-
Dissolve isoquinoline (5 mmol) in DCM (20 mL).
-
Add m-CPBA (1.2 eq) portion-wise at 0°C.
-
Stir at RT for 4 hours.
-
Wash with 10%
to remove benzoic acid byproduct. -
Checkpoint: Product should be highly polar on TLC.
-
-
Reissert-Henze Functionalization:
-
Dissolve the Isoquinoline-
-oxide (dried) in anhydrous DCM (15 mL). -
Add TMSCN (1.5 eq) followed by dropwise addition of Benzoyl chloride (1.2 eq) at 0°C.
-
Mechanism:[2][3][5][6][7] PhCOCl activates the oxygen, creating a benzoate leaving group. The cyanide ion attacks the now-electrophilic C1 position.
-
Stir for 6 hours at RT.
-
Quench with saturated
. Extract with DCM.
-
-
Hydrolysis to Amide (Optional Antiviral Pharmacophore):
-
The resulting 1-cyanoisoquinoline can be hydrolyzed to the primary amide (often seen in polymerase inhibitors) using
/NaOH in DMSO.
-
Figure 2: Mechanism of the Reissert-Henze reaction for C1-functionalization.
Quality Control & Validation
To ensure the synthesized agents are suitable for biological assays (e.g., Plaque Reduction Assays), strict purity criteria must be met.
Table 1: QC Specifications for Antiviral Screening
| Test | Method | Acceptance Criteria | Notes |
| Purity | HPLC (C18, MeCN/H2O) | > 98.0% | Impurities >1% can cause false cytotoxicity signals. |
| Identity | 1H / 13C NMR | Conforms to Structure | Check C1 signal shift ( |
| Residual Solvents | GC-Headspace | < ICH Limits | Toluene/DCM are toxic to MDCK/Vero cells. |
| Heavy Metals | ICP-MS | < 10 ppm | Critical if Pd/C was used in Protocol A. |
Expert Insight: When testing for antiviral activity (e.g., against Influenza or SARS-CoV-2), always run a parallel Cytotoxicity Assay (CC50) on the host cell line (MDCK or Vero E6). Isoquinolines can be intercalators; you must distinguish between viral inhibition and host cell death. A Selectivity Index (CC50/EC50) > 10 is the threshold for a promising lead.
References
-
Shtro, A. A., et al. (2023).[8] "Synthesis of berberine derivatives and their antiviral activity toward respiratory syncytial virus." Medicinal Chemistry Research, 32, 2325–2333.[8] Link
-
Zeng, Q., et al. (2020). "Synthesis and biological evaluation of berberine derivatives as a new class of broad-spectrum antiviral agents against Coxsackievirus B." Bioorganic Chemistry, 95, 103490.[6] Link
-
Kim, Y., et al. (2021). "Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity." Pharmaceuticals, 14(7), 650. Link
-
Organic Chemistry Portal. "Bischler-Napieralski Reaction: Mechanisms and Recent Literature." Link
-
Kozlowska, J., et al. (2022). "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." International Journal of Molecular Sciences, 23(10), 5487. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of berberine derivatives as a new class of broad-spectrum antiviral agents against Coxsackievirus B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Synthesis of berberine derivatives and their antiviral activity toward respiratory syncytial virus | Sciact - cris system [sciact.nioch.nsc.ru]
Application Note: High-Purity Isolation of Ethyl Isoquinoline-3-carboxylate via RP-HPLC
This Application Note and Protocol is designed for researchers and purification scientists working with Ethyl Isoquinoline-3-carboxylate , a critical intermediate in the synthesis of isoquinoline-based pharmaceuticals (e.g., HIF prolyl hydroxylase inhibitors).
Executive Summary & Compound Profile
This compound presents a classic "dual-nature" purification challenge: it possesses a basic nitrogen atom (isoquinoline core) capable of strong silanol interactions, paired with a hydrophobic ester moiety susceptible to hydrolysis under extreme pH conditions.
This protocol utilizes a low-pH Reverse Phase (RP-HPLC) strategy. By protonating the isoquinoline nitrogen (
-
Peak Symmetry: Suppression of secondary interactions with residual silanols on the stationary phase.
-
Solubility: Enhanced aqueous solubility for higher loading capacity.
Physicochemical Profile
| Parameter | Value | Implications for HPLC |
| Formula | MW: 201.22 g/mol | |
| LogP (Predicted) | ~2.6 – 3.0 | Moderately lipophilic; requires high organic % for elution. |
| ~3.5 – 5.0 | Basic N; will be protonated (cationic) at pH < 2.5. | |
| UV Max | 217 nm, 254 nm, 317 nm | Strong aromatic absorption; 254 nm is ideal for detection. |
| Solubility | DMSO, MeOH, Acidic | Poor solubility in neutral water; dissolve samples in DMSO or acidified mobile phase. |
Method Development Strategy
The selection of the stationary and mobile phases is governed by the need to balance retention with peak shape.
Stationary Phase Selection
-
Primary Choice: C18 (Octadecylsilane) with high carbon load and extensive end-capping.
-
Why: The C18 chain provides necessary hydrophobic interaction for the ethyl ester tail. End-capping is non-negotiable to prevent severe tailing caused by the basic nitrogen interacting with free silanols.
-
-
Alternative: Phenyl-Hexyl .
-
Why: Offers
interactions with the isoquinoline ring, potentially offering better selectivity if separating from aromatic impurities (e.g., unreacted starting material).
-
Mobile Phase Chemistry
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA.
-
Why ACN? Lower viscosity than methanol, allowing higher flow rates and lower backpressure.
-
Visualization: Method Logic
Caption: Logic flow for selecting TFA-buffered C18 conditions to counteract basicity and hydrophobicity.
Analytical Method (QC & Scouting)
Before preparative scale-up, validate purity and retention time using this analytical protocol.
Instrument: HPLC with DAD/UV Detector (e.g., Agilent 1200/1260, Waters Alliance). Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 - 10 µL |
| Detection | UV 254 nm (primary), 214 nm (secondary) |
| Temperature | 30°C |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
Gradient Table (Analytical):
| Time (min) | % B (Organic) | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Isocratic Hold (Elute polar salts) |
| 10.0 | 95% | Linear Gradient |
| 12.0 | 95% | Wash |
| 12.1 | 5% | Re-equilibration |
| 15.0 | 5% | End |
Preparative Purification Protocol
Objective: Isolate >100 mg of target compound with >98% purity.
Step 1: Sample Preparation
-
Solvent: Dissolve the crude solid in DMSO (Dimethyl Sulfoxide). If the crude is very oily/tarry, use a 1:1 mix of DMSO and MeOH.
-
Concentration: Aim for 50–100 mg/mL.
-
Filtration: MANDATORY. Filter through a 0.45 µm PTFE or Nylon filter to remove particulates that will clog the prep column frit.
Step 2: Scale-Up Calculation
To maintain the separation quality from analytical to prep, apply the Geometric Scale-Up Factor :
Step 3: Preparative Gradient
Column: C18 Prep Column (e.g., 21.2 x 150 mm, 5 µm or 10 µm). Flow Rate: 15 - 20 mL/min (Typical for 21.2 mm ID).
| Time (min) | % B | Rationale |
| 0.0 | 10% | Start slightly higher to save time |
| 2.0 | 10% | Load sample & elute DMSO solvent front |
| 15.0 | 90% | Shallow gradient for max resolution |
| 17.0 | 95% | Wash lipophilic impurities |
| 18.0 | 10% | Re-equilibrate |
Step 4: Fraction Collection & Workup
-
Trigger: Set fraction collector to "Slope + Threshold" mode. Collect peaks absorbing at 254 nm.
-
Neutralization (Critical): The collected fractions contain TFA (pH ~2).
-
Immediate Action: If the ester is sensitive (slow hydrolysis), add a small amount of
or dilute with water immediately. For this specific ethyl ester, it is relatively stable, but speed is key.
-
-
Drying:
-
Lyophilization (Freeze Drying): Preferred. Removes water and TFA.
-
Rotary Evaporation: Do not heat above 40°C. TFA forms an azeotrope with water/acetonitrile.
-
Workflow Diagram
Caption: Step-by-step workflow from crude starting material to isolated pure compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction; Nitrogen not fully protonated. | Increase TFA to 0.2% or switch to a "High pH" resistant column and use |
| Split Peaks | Sample solvent mismatch (DMSO too strong). | Dilute sample with 50% Water/ACN before injection or reduce injection volume. |
| Low Recovery | Hydrolysis of ester during workup. | Avoid leaving fractions in TFA solution for days. Lyophilize immediately. |
| Pressure High | Particulates in sample.[4] | Re-filter sample. Check guard column.[5] |
References
-
Sielc Technologies. Separation of Isoquinoline on Newcrom R1 HPLC column. Application Note. Available at: [Link]
-
PubChem. Ethyl quinoline-3-carboxylate (Isomer Reference).[6] National Library of Medicine. Available at: [Link]
-
Science of Synthesis. 15.5 Isoquinolines: Synthesis by Dehydrogenation. Thieme Chemistry.[6] (Reference for synthetic origin and stability).
-
LabCompare. Preparative HPLC for Purification Workflows: Mobile Phase Selection. Available at: [Link]
- ResearchGate.HPLC Separation of Isoquinoline Alkaloids. (Validation of acidic buffers for isoquinoline cores).
Sources
- 1. mac-mod.com [mac-mod.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 6. Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Ethyl Isoquinoline-3-carboxylate in Fluorescent Probe Development
This Application Note and Protocol Guide details the utilization of Ethyl Isoquinoline-3-carboxylate as a critical scaffold for synthesizing "Turn-On" fluorescent probes. This guide focuses on the most robust application: transforming the ester into a Schiff-base chemosensor for the detection of transition metal ions (specifically Zn²⁺ and Cu²⁺) in biological systems.
Introduction & Design Principles
This compound (CAS: 50741-46-3) acts as a privileged heteroaromatic scaffold. While the ester itself exhibits negligible fluorescence due to efficient non-radiative decay pathways, it serves as a gateway to high-quantum-yield fluorophores.
Why This Scaffold?
-
Extended Conjugation: The fused benzene and pyridine rings provide a rigid
-system essential for brightness. -
Chelation Sites: The nitrogen in the isoquinoline ring (N2) cooperates with substituents at the C3 position to form stable 5- or 6-membered chelate rings with metal ions.
-
Tunability: The ester group is easily converted to a hydrazide , a "linker" moiety that allows for the attachment of auxochromes (e.g., salicylaldehyde, pyridine) to modulate emission wavelengths via Intramolecular Charge Transfer (ICT).
Mechanism of Action: CHEF & PET
The synthesized probes typically operate via Chelation-Enhanced Fluorescence (CHEF) combined with the inhibition of Photoinduced Electron Transfer (PET) or C=N Isomerization .
-
Off-State (Free Probe): Fluorescence is quenched by the vibration of the C=N bond (Schiff base) or electron transfer from the lone pair of the receptor to the fluorophore.
-
On-State (Bound Complex): Metal binding locks the rotation of the C=N bond and lowers the energy of the lone pair, restoring radiative emission.
Experimental Protocols
Phase A: Synthesis of the Fluorescent Probe
Target Molecule: Isoquinoline-3-carbohydrazide Salicylaldehyde Schiff Base (Probe IQ-Sal )
Step 1: Hydrazinolysis
Objective: Convert the ethyl ester to a reactive hydrazide.
-
Reagents:
-
This compound (1.0 eq, 2.01 g, 10 mmol)
-
Hydrazine Hydrate (80% aqueous solution, 10.0 eq, 5.0 g)
-
Solvent: Absolute Ethanol (30 mL)
-
-
Procedure:
-
Dissolve the ester in ethanol in a 100 mL round-bottom flask.
-
Add hydrazine hydrate dropwise while stirring.
-
Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The ester spot (high
) should disappear, replaced by a lower hydrazide spot. -
Work-up: Cool to room temperature. The product often precipitates as white/pale-yellow needles. Filter and wash with cold ethanol (3 x 10 mL).
-
Yield: ~85-90%.
-
Step 2: Schiff Base Condensation
Objective: Attach the receptor unit to create the final sensor.
-
Reagents:
-
Isoquinoline-3-carbohydrazide (Product of Step 1) (1.0 eq, 1.87 g, 10 mmol)
-
Salicylaldehyde (1.1 eq, 1.34 g, 11 mmol)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
-
Solvent: Ethanol (40 mL)
-
-
Procedure:
-
Suspend the hydrazide in ethanol.
-
Add salicylaldehyde and the acid catalyst.
-
Reflux for 3 hours. The suspension will likely clear then form a heavy precipitate (yellow/orange).
-
Purification: Cool, filter, and recrystallize from hot ethanol/DMF (9:1) to ensure removal of unreacted aldehyde (which can cause false positives).
-
Characterization: Confirm structure via ¹H-NMR (look for imine proton singlet at
ppm).
-
Phase B: Spectroscopic Characterization & Sensing
Preparation of Stock Solutions:
-
Probe Stock: 1.0 mM in DMSO (store in dark).
-
Metal Stocks: 10.0 mM nitrate or chloride salts (Zn²⁺, Cu²⁺, Fe³⁺, etc.) in deionized water.
Protocol: Fluorescence Titration
-
Dilute Probe Stock to 10 µM in a quartz cuvette using a buffer system (e.g., 10 mM HEPES, pH 7.4, 50% EtOH/H₂O).
-
Record the blank emission spectrum (Excitation: 360 nm; Emission scan: 400–600 nm).
-
Titrate with Zn²⁺ solution (0 to 5.0 equivalents).
-
Observation: Expect a significant rise in intensity at ~450–480 nm (Blue-Green emission).
-
Data Processing: Plot
vs. [Zn²⁺] to determine the binding constant ( ) using the Benesi-Hildebrand equation.
Data Presentation & Visualization
Summary of Photophysical Properties
Table 1: Expected properties of Isoquinoline-3-carboxylate derived probes.
| Parameter | Free Ligand (Off) | Metal Complex (On) | Mechanism |
| Abs. Max ( | 320 nm | 365 nm (Red Shift) | ICT Enhancement |
| Em. Max ( | Weak / Non-emissive | 460–490 nm | CHEF |
| Quantum Yield ( | < 0.01 | 0.25 – 0.60 | Rigidification |
| Stokes Shift | N/A | > 100 nm | Large structural relaxation |
| Selectivity | N/A | Zn²⁺ > Cd²⁺ >> Mg²⁺ | Ionic Radius Fit |
Mechanistic Pathway Diagram
Figure 1: Synthetic route from this compound to the active sensor and the metal-binding "Turn-On" mechanism.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reaction or hydrolysis to acid. | Ensure Hydrazine is in large excess (10 eq). Avoid water in solvent if possible. |
| High Background Fluorescence | Impurities or unreacted aldehyde. | Recrystallize twice from DMF/EtOH. Verify purity via HPLC. |
| No Response to Zn²⁺ | pH is too low (protonation of ligand). | Adjust buffer to pH 7.2–7.4. Avoid acidic conditions which protonate the pyridine nitrogen. |
| Precipitation during Titration | Poor solubility of the complex. | Increase DMSO/EtOH co-solvent ratio to 10-20% or use a surfactant (e.g., 1% Tween-20). |
References
-
Fundamental Scaffold Synthesis
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
-
[Link]
-
Zinc Sensing Mechanism (General Quinoline/Isoquinoline)
-
Hydrazide-Based Schiff Base Sensors
- Isoquinoline-3-carboxylate Precursor Data: Ethyl 3-quinolinecarboxylate Product D
Sources
- 1. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Both visual and fluorescent sensor for Zn2+ based on quinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Overcoming poor regioselectivity in isoquinoline functionalization
Status: Operational | Tier: 3 (Advanced Chemical Support) Subject: Overcoming Regioselectivity Challenges in Isoquinoline Scaffolds
Welcome to the Isoquinoline Functionalization Help Desk
Mission Statement: Isoquinoline is a "privileged scaffold" in drug discovery, yet it remains notoriously difficult to functionalize selectively. Its dual nature—an electron-deficient pyridine ring fused to an electron-rich benzene ring—creates a schizophrenic reactivity profile.
This guide is not a textbook; it is a troubleshooting manual. We address the specific failure modes you encounter when the "standard conditions" yield inseparable mixtures or unreacted starting material.
Quick Diagnostic: Where is your reaction failing?
Before proceeding, identify your target position. The rules of engagement differ entirely for the heterocyclic ring (C1, C3, C4) versus the carbocyclic ring (C5, C6, C7, C8).
Figure 1: Strategic decision tree for selecting the correct functionalization methodology based on target regiochemistry.
Module 1: The Electrophilic Conundrum (C5 vs. C8)
The Issue: "I tried nitrating/brominating isoquinoline, and I got a 50:50 mixture of C5 and C8 isomers that I can't separate."
The Diagnosis: Direct Electrophilic Aromatic Substitution (EAS) on isoquinoline is mechanistically flawed for high selectivity.
-
Protonation: In acidic media (HNO₃/H₂SO₄), the nitrogen protonates immediately.
-
Deactivation: You are now trying to functionalize a pyridinium cation, which is highly deactivated.
-
Regiochemistry: The transition states for C5 and C8 attack are nearly isoenergetic. Both preserve the aromaticity of the pyridinium ring, leading to the dreaded ~1:1 mixture.
The Solution: Do not use direct EAS if you need >90% regioselectivity.
Protocol A: The "Blocked" Strategy (For C5 Selectivity)
If you must access C5, use a blocking group strategy or specific sulfonation conditions which are reversible.
| Step | Reagent/Condition | Mechanism | Selectivity |
| 1 | Oleum (SO₃/H₂SO₄), 180°C | Sulfonation | Kinetic control favors C5 initially, but thermodynamic control favors C8 . |
| 2 | Br₂, AlCl₃ | Bromination | Bromine attacks C5 if C8 is blocked, or vice-versa. |
| 3 | Dilute H₂SO₄, Hydrolysis | Desulfonation | Removes the blocking group. |
Better Alternative: Use Sandmeyer chemistry on pre-functionalized amino-isoquinolines if commercially available, or build the ring using Pomeranz-Fritsch synthesis with pre-substituted benzaldehydes.
Module 2: C1-Selective Strategies (The Minisci Reaction)
The Issue: "I'm trying to alkylate at C1 using a radical source, but I'm seeing alkylation at C3 and C5, or low yields."
The Diagnosis: The Minisci reaction involves a nucleophilic radical attacking a protonated heterocycle.[1][2] While C1 is the most electron-deficient (and thus most reactive) site, the radical is high-energy and lacks discrimination.
Troubleshooting the Minisci Reaction
1. Control the pH:
-
Problem: If the pH is too high, the isoquinoline is not protonated (reaction fails). If too low, the oxidative decarboxylation of the acid (radical source) might be inhibited.
-
Fix: Maintain pH 2–4. Use a biphasic system (Water/DCM) with TFA (Trifluoroacetic acid) rather than H₂SO₄ to modulate solubility and acidity.
2. The "N-Oxide" Switch (Highly Recommended): Instead of basic isoquinoline, use Isoquinoline N-oxide .
-
Why? The N-oxide activates the C1 position towards nucleophilic attack via rearrangement (Meisenheimer-type) or radical addition, often with better selectivity than the protonated salt.
Protocol B: C1-Alkylation via Decarboxylative Minisci
Ref: Adapted from Duncton et al. (2011) and recent photoredox variants.
-
Substrate: Isoquinoline (1.0 equiv), Carboxylic Acid (2.0 equiv).
-
Catalyst: AgNO₃ (0.2 equiv).
-
Oxidant: (NH₄)₂S₂O₈ (2.0 equiv).
-
Solvent: 10% TFA in DCM/Water (1:1).
-
Temp: 40°C.
-
Workup: Basify with NaOH to pH 10 (crucial to deprotonate product for extraction).
Mechanism Visualization:
Figure 2: Minisci radical pathway. The nucleophilic alkyl radical preferentially attacks the most electron-deficient C1 position of the protonated heterocycle.
Module 3: Accessing C3 (The "Impossible" Site?)
The Issue: "C1 is too reactive. I need to functionalize C3, but standard lithiation hits C1."
The Diagnosis: C1 is both the most acidic (for lithiation) and the most electrophilic. To hit C3, you must use Directing Groups (DG) or Steric Control .
Solution: Iridium(III)-Catalyzed C-H Activation
Rhodium (Rh) typically favors C1 (kinetic). Iridium (Ir), being larger and often operating under thermodynamic control, can be coaxed to favor C3, especially with a blocking group or specific DG at Nitrogen.
Protocol C: Ir(III)-Catalyzed C3-Alkylation
Ref: Boobalan et al., J. Org. Chem (2021)[3][4][5]
-
Substrate: N-Acetyl-1,2-dihydroisoquinoline .[3][4] (Crucial: You must reduce the isoquinoline to the dihydro-form and protect with Acetyl. The Acetyl group directs the metal to C3).[4]
-
Reagent: Diazo compounds (Carbenoid source).
-
Catalyst: [Cp*IrCl₂]₂ (2.5 mol%).
-
Additive: AgNTf₂ (10 mol%) - activates the Ir-dimer.
-
Solvent: 1,2-DCE, 60°C.
Why this works: The N-acetyl group coordinates to the Iridium, positioning it perfectly to activate the C3-H bond, forming a 5-membered metallacycle.
Module 4: The "Holy Grail" – C8 (Peri) Functionalization
The Issue: "I need to substitute the benzene ring at C8, but I only get C5/C8 mixtures or C1 products."
The Diagnosis: C8 is the "peri" position. It is sterically crowded but close to the Nitrogen lone pair (or N-oxide oxygen). Standard Pd-catalysis fails here. You need Rh(III) and an Oxidizing Directing Group .
Protocol D: Rh(III)-Catalyzed C8-Alkenylation
Ref: Use of Isoquinolone or N-Oxide as Directing Group (Glorius/Rovis type chemistry).[6]
System: Isoquinolone (The carbonyl at C1 acts as the DG).
-
Note: If you start with Isoquinoline, oxidize to the N-oxide or convert to Isoquinolone first.
-
Substrate: N-Methyl-1-isoquinolone.
-
Coupling Partner: Acrylate or Styrene.
-
Catalyst: [Cp*RhCl₂]₂ (5 mol%).[7]
-
Oxidant: Cu(OAc)₂ (2.0 equiv) - regenerates Rh(III).
-
Solvent: t-Amyl alcohol, 110°C.
Result: Exclusive C8-alkenylation. The Rh(III) coordinates to the C1-Carbonyl oxygen, activating the C8-H bond via a 6-membered rhodacycle (rare but effective in peri-positions).
FAQ: Troubleshooting & Quick Fixes
Q: My Reissert reaction (Cyanide at C1) reversed upon workup.
-
A: Reissert compounds (1-cyano-1,2-dihydroisoquinolines) are acid-sensitive. Do not use strong acid during workup. Hydrolyze carefully with base to aromatize to the 1-cyanoisoquinoline if that is the goal, or use mild oxidants (DDQ) to aromatize.
Q: I can't separate the C5/C8 nitro-isoquinolines.
-
A: Do not try column chromatography on the mixture; the Rf values are identical. Recrystallization from ethanol often enriches the 5-nitro isomer (it is usually less soluble). For the 8-nitro, synthesis from 2-nitrobenzaldehyde (Pomeranz-Fritsch) is faster than separation.
Q: Why did my Pd-catalyzed coupling fail on 1-chloroisoquinoline?
-
A: The C1-position is very electron-deficient. Oxidative addition is easy, but the resulting Pd-species is prone to decomposition or homocoupling.
-
Fix: Use electron-rich ligands (S-Phos or X-Phos) and a mild base (K₃PO₄) to stabilize the cycle.
References
-
Minisci Reaction Mechanics: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists. MedChemComm, 2(12), 1135. Link
-
Ir(III) C3-Selectivity: Boobalan, R., et al. (2021). Iridium(III)-Catalyzed C(3)-H Alkylation of Isoquinolines via Metal Carbene Migratory Insertion. Organic Letters, 23(22), 8694–8698.[3] Link
-
Rh(III) C8-Functionalization: Mishra, A., et al. (2019). Rh(III)-Catalyzed Regioselective C8-Alkenylation of Isoquinolones. The Journal of Organic Chemistry, 84(20).[7] Link
-
N-Oxide Rearrangements: Kouznetsov, V. V., et al. (2020). Recent Progress in the C-H Functionalization of Quinoline N-Oxides. Molecules, 26(18), 5467.[5] Link
- General Isoquinoline Reviews: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Text for EAS mechanisms).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. Iridium(III)-Catalyzed C(3)-H Alkylation of Isoquinolines via Metal Carbene Migratory Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Purification challenges of crude Ethyl Isoquinoline-3-carboxylate
Technical Support Center: Ethyl Isoquinoline-3-carboxylate Purification
Status: Active Subject: Troubleshooting Purification of Crude this compound Ticket ID: ISOQ-PUR-003 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Sticky" Base Problem
Purifying This compound presents a classic "amphiphilic base" challenge. The isoquinoline nitrogen is basic (pKa ~3.5–4.5 due to the electron-withdrawing ester), making it adhere to acidic silica gel, while the ester moiety makes it sensitive to hydrolysis under vigorous acidic/basic workups.
This guide moves beyond standard protocols to address the specific physicochemical conflicts inherent to this scaffold: Basicity vs. Silica Acidity and Lipophilicity vs. Crystallinity .
Module 1: Chromatography Troubleshooting
Q: Why does my compound "tail" or streak on silica gel, ruining separation?
Diagnosis: This is the most common issue with isoquinolines. Standard silica gel is slightly acidic (pH 6–7, with localized acidic silanol sites). The basic nitrogen of the isoquinoline ring protonates on these sites, forming reversible ionic bonds. This "stick-and-slip" mechanism causes broad peaks and co-elution with impurities.
The Fix: Competitive Binding Strategy You must introduce a "sacrificial base" to the mobile phase that binds to the silanol sites more strongly than your product.
Protocol: Triethylamine (TEA) Passivation
-
Mobile Phase: Use Hexanes:Ethyl Acetate (typically 4:1 to 1:1 range) + 1% Triethylamine (TEA) .
-
Column Pre-treatment (Crucial): Flush the column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample. This saturates the acidic sites.
-
Loading: Dissolve your crude oil in a minimum amount of DCM/Hexane (1:1) with 0.5% TEA.
Alternative: The "Neutral" Switch If TEA is insufficient or interferes with downstream steps, switch the stationary phase entirely.
-
Use Neutral Alumina (Activity Grade III): Alumina is less acidic than silica and often resolves nitrogen heterocycles without tailing.
Module 2: Workup & Phase Separation
Q: My crude reaction mixture is a dark tar. How do I clean it up before the column?
Diagnosis: Isoquinoline synthesis (e.g., Pomeranz-Fritsch or transition metal catalysis) often generates polymerized "tar" and unreacted aldehydes. Direct chromatography of this tar will foul your column.
The Fix: "Cold" Acid-Base Extraction (pH Swing) You can exploit the basicity of the isoquinoline nitrogen to pull it into the aqueous phase, leaving non-basic tars in the organic phase.
-
WARNING: The ethyl ester at C3 is labile. Standard acid/base extraction (heating or prolonged exposure) will hydrolyze it to the carboxylic acid (zwitterionic and water-soluble), leading to massive yield loss.
Protocol: The "Cold Swing" Technique
-
Dissolution: Dissolve crude tar in EtOAc.
-
Extraction (Acidic): Extract with ice-cold 1M HCl. Do this quickly (contact time < 5 mins).
-
Chemistry: Product becomes protonated (
) and moves to water. Tars stay in EtOAc.
-
-
Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove trapped neutrals.
-
Basification (The Critical Step): Place the aqueous layer in an ice bath. Slowly add saturated NaHCO₃ or 2M NaOH until pH reaches ~9–10.
-
Chemistry: Product deprotonates and precipitates or oils out.
-
-
Re-extraction: Immediately extract the cold basic aqueous layer with DCM (3x).
-
Dry: Dry over Na₂SO₄ and concentrate.
Visualization: Workup Decision Logic
Caption: Decision tree for selecting between direct chromatography and acid-base extraction, highlighting the critical temperature control required to prevent ester hydrolysis.
Module 3: Crystallization Challenges
Q: My product "oils out" instead of crystallizing. How do I get a solid?
Diagnosis: this compound has a low melting point and high solubility in many organics. "Oiling out" occurs when the compound separates as a liquid phase before it can organize into a crystal lattice, often due to trace impurities (like the "red" oxidation byproducts) acting as crystal inhibitors.
The Fix: Seeding & Anti-Solvent Titration Do not rely on cooling alone. You must force nucleation.
Solvent System Table
| Solvent System | Suitability | Notes |
| Ethanol (Abs) | High Risk | Avoid. Risk of transesterification (Ethyl -> Ethyl is safe, but traces of water/acid cause hydrolysis). |
| EtOAc / Hexanes | Excellent | Dissolve in min. warm EtOAc; add Hexanes until cloudy. |
| Isopropanol (IPA) | Good | Good balance of polarity; less risk of transesterification than MeOH. |
| DCM / Pentane | Moderate | Good for very low-melting solids, but evaporates too fast. |
Protocol: The "Cloud Point" Method
-
Dissolve 1g of oil in 2 mL of warm EtOAc (40°C).
-
Add Hexanes dropwise until a faint, persistent cloudiness appears.
-
Add a Seed Crystal: If you have any solid, add a speck now. If not, scratch the glass wall with a spatula at the liquid line.
-
Slow Cool: Wrap the flask in cotton/foil to cool slowly to room temperature. Do not put it straight in the freezer.
-
Once solid forms, move to 4°C.
Module 4: Stability & Storage FAQs
Q: The compound turned red/brown after a week. Is it degraded?
A: Likely superficial oxidation. Isoquinolines are prone to forming N-oxides or trace polymers upon air exposure, which are intensely colored (red/brown) even at <1% concentration.
-
Action: Check purity by TLC/NMR. If >95% pure, the color is cosmetic.
-
Prevention: Store under Argon/Nitrogen at -20°C.
Q: Can I recrystallize from Methanol?
A: NO. You have an ethyl ester. Refluxing in methanol can cause transesterification to the methyl ester, giving you a mixture of products that is nearly impossible to separate. Always match the alcohol solvent to the ester alkyl group (i.e., use Ethanol) or use non-alcoholic solvents.
References
-
Isoquinoline Synthesis & Properties
-
Purification Techniques
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for "tailing" reduction using amine modifiers).
-
Chromatography of Basic Heterocycles: Separation of isoquinoline derivatives on silica vs. alumina. J. Org.[4][5] Chem. protocols regarding amine additives.[5][6][7][8][9][10]
-
Specific Reaction Context (Pomeranz-Fritsch/Cyclization)
-
Detailed methodology for isoquinoline-3-carboxylates via transition metal catalysis (avoiding tar). Journal of Organic Chemistry, 2018, 83, 6477-6488.[5]
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. エチル 3-キノリンカルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arecoline - Wikipedia [en.wikipedia.org]
- 10. mVOC 4.0 [bioinformatics.charite.de]
Recrystallization techniques for purifying isoquinoline esters
Technical Support Center: Purification of Isoquinoline Esters
Status: Operational Subject: Advanced Recrystallization & Troubleshooting Guide Ticket ID: ISOQ-PUR-001
Mission Statement
This guide addresses the unique purification challenges of isoquinoline esters . These compounds present a "double-edged" chemical profile: the isoquinoline ring renders them basic and prone to salt formation, while the ester moiety introduces sensitivity to hydrolysis and transesterification. This guide moves beyond standard protocols to address specific failure modes like "oiling out" and hydrolytic degradation.[1][2]
Module 1: Solvent System Architecture
The Core Challenge: Isoquinoline esters are moderately polar due to the nitrogen heterocycle but lipophilic due to the fused ring system and ester chain. The wrong solvent choice leads to yield loss via solubility (too high) or oiling out (too low).[1]
Strategic Solvent Selection
Do not rely on trial and error. Use the Dielectric/Proticity Matrix to select your system.[1]
| Solvent System | Polarity Profile | Risk Factor | Recommended For |
| Ethyl Acetate / Heptane | Moderate / Non-polar | Low (Chemically Inert) | First-line choice. Excellent for free bases.[1] |
| MTBE (Methyl tert-butyl ether) | Low-Moderate | Low (Resistant to peroxides) | Compounds that oil out in EtOAC.[1] |
| Isopropyl Alcohol (IPA) | Polar Protic | Medium (Transesterification) | High-melting solids.[1] Avoid if ester group |
| Acetonitrile | Polar Aprotic | Low | Polar impurities; often yields needle-like crystals.[1] |
| Ethanol / Water | High Polarity | Critical (Hydrolysis) | NOT RECOMMENDED for esters unless pH is strictly neutral and temp is low.[1] |
Critical Warning: Never recrystallize a specific ester in a different alcohol (e.g., a methyl ester in ethanol).[1] Acidic traces from the isoquinoline salt can catalyze transesterification , scrambling your product identity [1, 2].[1]
Workflow Visualization: Solvent Decision Logic
Figure 1: Decision logic for selecting a solvent system that minimizes chemical degradation and physical phase separation.
Module 2: Troubleshooting "Oiling Out"
The Issue: You cool your solution, and instead of crystals, a viscous droplet phase separates at the bottom. The Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1][3] It occurs when the limit of solubility is reached at a temperature above the melting point of the solvated compound [3, 4].[1][4]
The "Rescue" Protocol
If your isoquinoline ester oils out, do not freeze it (this creates an impure glass).[1] Follow this thermodynamic correction:
-
Re-heat: Return the mixture to a gentle boil until the oil redissolves.
-
Solvent Adjustment: Add 10-15% more of the good solvent (the polar one, e.g., Ethyl Acetate).[1] This lowers the saturation point.[1]
-
Seeding (Crucial): Cool slightly below the saturation temperature (cloud point) and add a seed crystal before the oil forms.
-
Slow Cooling: Insulate the flask with a towel or place it in a warm water bath that cools naturally to room temperature.[1]
Why this works: Increasing the solvent volume lowers the temperature at which the solution becomes saturated. The goal is to make the Saturation Temperature < Melting Point of the solid.
Module 3: Chemical Stability & Hydrolysis Prevention
The Issue: Isoquinoline esters are susceptible to hydrolysis, especially if the crude material contains residual acid (from synthesis) or if the recrystallization solvent is wet.[1]
Mechanism:
The isoquinoline nitrogen can act as an internal base or proton shuttle, potentially accelerating this process in aqueous media [5].[1]
Prevention Checklist
-
Drying: Ensure crude material is dried under high vacuum to remove trace water before heating.[1]
-
Solvents: Use Anhydrous solvents.[1] A simple bottle of reagent-grade EtOAc often contains significant water.[1]
-
Neutralization: If the crude is acidic (e.g., HCl salt), wash the organic phase with cold saturated
before attempting recrystallization.[1] -
Temperature Limit: Avoid boiling aqueous alcohols. If you must use ethanol/water, keep the temperature below 50°C.[1]
Module 4: The "Salt Switch" Strategy
Scenario: The free base ester is a low-melting solid that persistently oils out or refuses to crystallize.[1] Solution: Convert the free base into a crystalline salt.[1] Isoquinoline salts generally have much higher melting points and better lattice energy than their free base counterparts [6].[1]
Protocol: Oxalate/HCl Salt Formation
-
Dissolve: Dissolve the crude ester in anhydrous diethyl ether or EtOAc.
-
Precipitate:
-
Filtration: The salt usually precipitates immediately as a fine white powder.[1]
-
Recrystallization: Recrystallize the salt from Methanol/EtOAc. This effectively purifies the compound without the "oiling out" issues of the lipophilic free base.[1]
FAQ: Troubleshooting Specific Failure Modes
Q1: My product crystallized, but the NMR shows a second set of peaks near the ester protons.
-
Diagnosis: Transesterification.[1] You likely recrystallized an ethyl ester in methanol (or vice versa).[1]
-
Fix: You cannot separate these easily by crystallization.[1] You must hydrolyze the mixture back to the acid and re-esterify, or perform careful column chromatography.[1] prevention is key: match the solvent alcohol to the ester.
Q2: The crystals are colored (yellow/brown) but NMR says it's pure.
-
Diagnosis: Isoquinolines oxidize slightly to form N-oxides or trace quinoid impurities, which are highly colored even at ppm levels.[1]
-
Fix: Add activated charcoal to the hot solution, stir for 5 minutes, and filter through Celite while hot. Note: Do not use charcoal if your yield is already low, as it adsorbs some product.
Q3: I have a low yield, and the mother liquor smells like vinegar.
-
Diagnosis: Hydrolysis.[1][5] The "vinegar" smell is acetic acid (if using EtOAc) or the carboxylic acid byproduct.[1]
-
Fix: Your solvent was likely wet.[1] Recover the material, dry it, and repeat using anhydrous solvents and a drying tube on the condenser.
References
-
Otera, J. (2003).[1] Transesterification. Chemical Reviews, 93(4), 1449–1470.[1] Link[1]
-
Stanton, J. (2022).[1] Solvent Selection in Recrystallization: Avoiding Common Pitfalls. Journal of Chemical Education. Link[1]
-
Veverka, M. (2013).[1] Oiling Out in Crystallization of Pharmaceutical Compounds. Crystal Growth & Design. Link[1]
-
Mettler Toledo. (2024).[1] Oiling Out in Crystallization. Link
-
Larock, R. C. (2018).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] Link[1]
-
Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]
Sources
Identifying impurities in Ethyl Isoquinoline-3-carboxylate by LC-MS
Topic: Impurity Profiling of Ethyl Isoquinoline-3-carboxylate via LC-MS
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Welcome to the Technical Support Hub
You have reached the advanced support tier for heterocyclic impurity profiling. As a Senior Application Scientist, I understand that analyzing This compound (a critical scaffold for HIF prolyl hydroxylase inhibitors like Roxadustat) presents unique challenges due to the basicity of the isoquinoline nitrogen and the lability of the ethyl ester.
This guide is structured to move you from Method Optimization to Structural Elucidation and finally Troubleshooting .
Module 1: Method Development & Optimization
User Query: "I am seeing broad peaks and poor separation between the acid impurity and the ester. How do I fix this?"
The Protocol: Controlling the Protonation State
The isoquinoline ring contains a basic nitrogen (
Optimized LC-MS Conditions:
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | C18 (High Carbon Load) or Phenyl-Hexyl | Phenyl-Hexyl columns provide superior selectivity for aromatic isomers via |
| Mobile Phase A | Water + 0.1% Formic Acid | Crucial: Low pH ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile typically yields lower backpressure and sharper peaks for heterocycles compared to Methanol. |
| Gradient | 5% B to 95% B over 15 min | A shallow gradient at the beginning is necessary to retain the polar hydrolysis impurity (Acid). |
| Ionization | ESI Positive Mode | The basic nitrogen protonates readily. ESI- is generally poor for this compound unless the acid impurity is the sole focus. |
Self-Validating Check:
-
Pass: Peak symmetry factor (
) is between 0.9 and 1.2. -
Fail:
indicates secondary interactions with silanols. Increase buffer strength (e.g., 10 mM Ammonium Formate) or switch to a "charged surface hybrid" (CSH) column.
Module 2: Impurity Identification & Structural Elucidation
User Query: "I see peaks at M+16 and M-28. How do I confirm their identity without standards?"
Common Impurity Profile Table
Based on the synthesis (often cyclization or Heck reaction) and degradation pathways, these are the expected impurities for this compound (
| Impurity Type | Mass Shift ( | Observed Ion ( | Mechanistic Origin |
| Parent Ester | 0 | 202.2 ( | Target Compound |
| Hydrolysis Product | -28 Da | 174.2 | Loss of Ethyl group ( |
| Oxidation (N-Oxide) | +16 Da | 218.2 | Oxidation of the isoquinoline nitrogen (common in storage). |
| Decarboxylated | -72 Da | 130.1 | Loss of |
| Starting Material | Variable | Variable | Unreacted precursors (e.g., Schiff bases or amino acid derivatives). |
The "Plus 16" Dilemma: N-Oxide vs. Hydroxylation
A mass shift of +16 Da can indicate either an N-Oxide (oxidation on Nitrogen) or a Hydroxyl group (oxidation on Carbon).
Differentiation Protocol (MS/MS Fragmentation):
-
Isolate the ion at
218.2. -
Apply Collision Energy (20-40 eV).
-
Analyze Fragments:
-
N-Oxide Signature: A distinct loss of 16 Da (Oxygen radical) or 17 Da (
radical) to return to the parent mass ( 202). N-O bonds are relatively weak. -
Hydroxyl Signature: Loss of 18 Da (
) or 28 Da ( ). Phenolic hydroxyls on the ring are stable and do not lose oxygen easily.
-
Module 3: Visualizing the Workflow
User Query: "Can you map out the decision process for identifying an unknown peak?"
Below is the logic flow for classifying impurities in isoquinoline derivatives.
Figure 1: Decision tree for the structural elucidation of impurities in this compound based on Mass Shift and MS/MS fragmentation patterns.
Module 4: Troubleshooting FAQ
Q1: I suspect my "impurity" is actually an artifact. How do I check for "Ghost Peaks"? A: Isoquinoline esters can transesterify in alcoholic solvents.
-
The Test: If you dissolve your sample in Methanol but the analyte is an Ethyl ester, look for a peak at M-14 (Methyl ester formation).
-
The Fix: Always dissolve the sample in the same solvent as the mobile phase B (Acetonitrile) or the exact alcohol matching the ester (Ethanol) to prevent transesterification artifacts.
Q2: The sensitivity is dropping over time. Is the compound contaminating the source? A: Isoquinolines are "sticky" due to the basic nitrogen adhering to stainless steel and glass surfaces.
-
The Fix: Implement a "Sawtooth" wash step at the end of every gradient (ramp to 95% B, hold 2 min, drop to 10% B, repeat 3x). Use a wash solvent containing Isopropanol (IPA) to solubilize hydrophobic residues.
Q3: Why is the acid impurity peak splitting? A: This is often a pH mismatch.
-
Explanation: If the sample diluent is neutral but the mobile phase is acidic, the "plug" of sample may cause local pH variations, causing the acid to exist partially as an ion and partially as a neutral species.
-
The Fix: Acidify your sample diluent with 0.1% Formic Acid to match Mobile Phase A.
References
-
International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[1]Link
-
Gu, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC7808293. Link
-
European Medicines Agency. (2021). Assessment report: Evrenzo (Roxadustat).[2] (Provides context on impurities in HIF-PH inhibitor synthesis). Link
-
Korfmacher, W. A. (2005). Principles and Applications of Clinical Mass Spectrometry: Small Molecules. Elsevier. (General reference for ESI+ of basic heterocycles). Link
Sources
Technical Support Center: Stability of Ethyl Isoquinoline-3-carboxylate
Topic: Stability & Troubleshooting Guide for Ethyl Isoquinoline-3-carboxylate (CAS: 50458-79-2) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent purity data, unexpected mass shifts in LC-MS, or physical discoloration of This compound .
While the isoquinoline core is aromatic and generally robust, the ethyl ester at position 3 introduces a specific vector of instability. This molecule is a "Janus" compound: the heterocyclic ring is basic and prone to N-oxidation, while the ester side-chain is electrophilic and prone to hydrolysis or transesterification.
This guide moves beyond generic advice. We deconstruct the three primary failure modes—Hydrolysis, Solvolysis, and Oxidation —and provide self-validating protocols to diagnose and resolve them.
Module 1: Hydrolytic Instability (The "Disappearing" Compound)
The Issue
Users often report a decrease in assay purity when the compound is stored in aqueous buffers or during long autosampler queues, often accompanied by the appearance of a more polar peak.
The Mechanism
The ester bond at C3 is susceptible to hydrolysis, converting the lipophilic ethyl ester into Isoquinoline-3-carboxylic acid and ethanol. This reaction is catalyzed by both acid and base, but the basic nitrogen in the isoquinoline ring can act as an internal catalyst (intramolecular general base catalysis) if the pH allows the nitrogen to remain unprotonated while water attacks the carbonyl.
Troubleshooting Q&A
Q: My LC-MS shows a new peak at [M-28]. Is this fragmentation? A: Likely not fragmentation if it appears in the UV trace. It is the hydrolysis product.[1][2]
-
Parent Mass: ~201.2 Da (Ethyl ester)
-
Hydrolysis Product: ~173.2 Da (Carboxylic acid)
-
Mass Shift: Loss of 28 Da (Ethyl group - Hydrogen + Water... essentially replacing -C2H5 with -H). Note: In high-res MS, look for the specific loss of C2H4 if it's fragmentation, but in solution degradation, you are looking for the acid formation.
Q: Can I store this in PBS (pH 7.4) overnight?
A: Risk: Moderate. At pH 7.4, the ester is vulnerable. The half-life (
-
Recommendation: Store stock solutions in 100% DMSO or Acetonitrile . If aqueous dilution is necessary for biological assays, prepare immediately before use.
Validation Protocol: pH Stability Profiling
Run this experiment to determine the "Safe Zone" for your specific formulation.
| Condition | Solvent System | Timepoints (hrs) | Expected Outcome |
| Acidic | 0.1 N HCl / ACN (50:50) | 0, 4, 24 | Stable (Protonation of Pyridine N protects ring, ester hydrolysis slow) |
| Neutral | PBS pH 7.4 / ACN (50:50) | 0, 4, 24 | Slow Degradation (<5% loss expected) |
| Basic | 0.1 N NaOH / ACN (50:50) | 0, 1, 4 | Rapid Hydrolysis (Saponification) |
Module 2: Solvolytic Instability (The "Shapeshifting" Compound)
The Issue
"I synthesized the Ethyl ester, but my LC-MS says it's the Methyl ester." This is the most common "phantom" error in isoquinoline carboxylate chemistry.
The Mechanism: Transesterification
If you dissolve this compound in Methanol (MeOH) , the solvent acts as a nucleophile. Driven by the vast molar excess of solvent, the ethyl group is swapped for a methyl group. This is often catalyzed by trace acids (even from the glass surface) or the basicity of the isoquinoline nitrogen itself.
Visualizing the Pathway
Troubleshooting Q&A
Q: I see a peak at [M-14]. Is this an impurity? A: If you used Methanol as your diluent or mobile phase, it is likely transesterification .
-
Ethyl Ester: 201.2 m/z
-
Methyl Ester: 187.2 m/z
-
Shift: -14 Da.
Q: How do I fix this? A: Switch solvents immediately.
-
Diluent: Use Acetonitrile (ACN) or DMSO.
-
Mobile Phase: If possible, use ACN/Water instead of MeOH/Water. If MeOH is required for separation, ensure the column temperature is low (<30°C) and the autosampler is cooled to 4°C to slow the kinetics.
Module 3: Oxidative & Photochemical Stability
The Issue
The sample turns from off-white/pale yellow to a deep yellow or brown over time, even as a solid.
The Mechanism
Isoquinolines are electron-rich heterocycles.
-
N-Oxidation: The nitrogen lone pair can react with atmospheric oxygen (slowly) or peroxides in solvents to form Isoquinoline N-oxide .
-
Photo-degradation: UV light can excite the conjugated
-system, leading to radical formation and polymerization or ring-opening degradation products.
Troubleshooting Q&A
Q: My solid sample is brown. Is it dead? A: Not necessarily. Isoquinolines are notorious for "surface yellowing." The degradation products (often quinone-like oligomers) have high extinction coefficients, meaning a trace amount (0.1%) can make the whole sample look degraded.
-
Action: Run an HPLC. If purity is >98% at 254 nm, the color is cosmetic. Perform a recrystallization (e.g., from Ethanol/Hexane) to remove the colored impurities.
Q: Can I use old THF?
A: No. Old THF contains peroxides. These will rapidly oxidize the isoquinoline nitrogen to the N-oxide (
Summary: The Stability Decision Matrix
Use this workflow to diagnose stability failures in real-time.
References
-
Fluorochem. (n.d.). This compound Product Specification. Retrieved from
-
Master Organic Chemistry. (2022). Transesterification: Mechanism and Kinetics. Retrieved from
-
National Institutes of Health (NIH). (2007). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts. Molecules, 12. Retrieved from
-
SynThink Research Chemicals. (n.d.). Isoquinoline Impurity Profiling and degradation pathways. Retrieved from
-
Chemistry Steps. (2023). Base-Catalyzed Hydrolysis of Esters (Saponification). Retrieved from
Sources
Technical Support Center: Catalyst Residue Removal from Isoquinoline Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for removing catalyst residues from isoquinoline products. The unique basicity of the isoquinoline scaffold can present specific challenges during purification, and this document offers troubleshooting strategies and detailed protocols to ensure the high purity of your final compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of isoquinoline derivatives.
Q1: I'm observing a persistent discoloration (e.g., black, brown, or orange tinge) in my isoquinoline product after a palladium-catalyzed cross-coupling reaction. What is the likely cause and how can I resolve it?
A: Persistent discoloration is a common indicator of residual palladium catalyst. The color can vary depending on the oxidation state and coordination environment of the palladium species. Given that isoquinolines are basic, they can form stable complexes with the metal catalyst, making complete removal challenging.
Troubleshooting Steps:
-
Initial Filtration: For heterogeneous catalysts like Palladium on carbon (Pd/C), ensure efficient initial removal. After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite®. Pre-wetting the Celite® with the solvent can improve filtration efficiency. For very fine particles, a PTFE micron filter may be necessary.
-
Activated Carbon Treatment: If discoloration persists, treatment with activated carbon is a highly effective method for capturing residual palladium.[1][2][3] The high surface area and porous structure of activated carbon allow it to adsorb the metal complexes.[2]
-
Metal Scavengers: If activated carbon treatment is insufficient or leads to product loss, employing a metal scavenger is a more targeted approach. For palladium removal, scavengers containing thiol (-SH) or triamine functionalities are particularly effective.[4]
Q2: My yield of the isoquinoline product is significantly lower after purification. What could be causing this product loss, and how can I mitigate it?
A: Product loss during purification can occur due to several factors, including co-precipitation with the catalyst, adsorption onto the purification medium, or decomposition. The basic nature of isoquinolines can sometimes lead to strong interactions with acidic silica gel in chromatography.
Mitigation Strategies:
-
Optimize Crystallization: If you are purifying by crystallization, carefully select a solvent system where your isoquinoline product has high solubility at elevated temperatures and low solubility at room temperature, while the catalyst residues remain in the mother liquor.[1]
-
Activated Carbon Selection: While effective, activated carbon can sometimes adsorb the desired product.[5] It is crucial to use the minimum amount necessary and to perform a small-scale test to determine the optimal quantity that removes the catalyst without significant product loss.
-
Chromatography Adjustments: If using column chromatography, consider the following:
-
Alternative Stationary Phases: For strongly basic isoquinolines, consider using neutral or basic alumina instead of silica gel to reduce strong adsorption.
-
Mobile Phase Modification: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to your eluent can help to reduce tailing and prevent product loss on a silica gel column.
-
Plug Filtration: A short plug of silica or Celite® can sometimes be sufficient to capture the catalyst without the need for a full chromatographic separation, thus minimizing product loss.
-
Q3: I am using a ruthenium-based catalyst for an isoquinoline synthesis, and it's proving difficult to remove. Are there specific methods for ruthenium removal?
A: Ruthenium residues can also be persistent. Effective removal often involves converting the ruthenium species into a form that is more easily separated.
Recommended Methods for Ruthenium Removal:
-
Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide can convert soluble ruthenium species into insoluble ruthenium dioxide (RuO₂), which can then be removed by filtration.
-
Extraction with Coordinating Ligands: Aqueous extraction with a water-soluble Lewis base can be effective. Ligands like tris(hydroxymethyl)phosphine (THMP) or cysteine can coordinate with the ruthenium, partitioning it into the aqueous phase.
-
Specialized Scavengers: While many thiol-based scavengers are effective for palladium, there are also specialized scavengers designed for ruthenium. It is advisable to screen a few different types to find the most efficient one for your specific reaction.
Q4: How do I choose between using activated carbon and a metal scavenger for my isoquinoline purification?
A: The choice depends on several factors including the level of contamination, the scale of your reaction, cost considerations, and the sensitivity of your product.
| Feature | Activated Carbon | Metal Scavengers |
| Selectivity | Less selective, may adsorb the product.[5] | Highly selective for specific metals. |
| Capacity | High capacity for a broad range of impurities. | Generally lower capacity but highly efficient. |
| Cost | Generally lower cost. | Can be more expensive. |
| Ease of Use | Simple to use in batch processes. | Can be used in batch or flow formats.[6] |
| Recommendation | Good for initial, bulk removal of catalyst and colored impurities. | Ideal for final polishing steps to meet stringent purity requirements (e.g., for APIs) or when activated carbon leads to significant product loss.[1] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common catalyst removal techniques tailored for isoquinoline products.
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is suitable for the removal of residual palladium catalysts, such as Pd/C or soluble palladium complexes.
Workflow Diagram:
Caption: Workflow for Palladium Removal with Activated Carbon.
Methodology:
-
Dissolve the Crude Product: Dissolve the crude isoquinoline product containing the palladium catalyst in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or THF).
-
Add Activated Carbon: To the solution, add powdered activated carbon (typically 1-5% by weight relative to the crude product). It is recommended to start with a lower amount and increase if necessary after analysis.
-
Stir the Mixture: Stir the suspension at room temperature for 30-60 minutes. Longer stirring times may be required for more stubborn residues, but this also increases the risk of product adsorption.
-
Filter the Mixture: Prepare a filtration setup with a sintered glass funnel or Büchner funnel containing a pad of Celite® (approximately 1-2 cm thick). Filter the mixture through the Celite® pad to remove the activated carbon.
-
Rinse and Concentrate: Rinse the filter cake with a fresh portion of the solvent to ensure complete recovery of the product. Combine the filtrates and concentrate the solution under reduced pressure to obtain the purified isoquinoline product.
Protocol 2: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol is highly effective for removing low levels of palladium to meet stringent purity requirements.
Workflow Diagram:
Caption: Workflow for Palladium Removal with a Scavenger Resin.
Methodology:
-
Dissolve the Crude Product: Dissolve the crude isoquinoline product in a suitable solvent in which the product is fully soluble.
-
Add Scavenger Resin: Add a silica-based scavenger functionalized with thiol groups (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Stir the Mixture: Stir the suspension. The required time can range from 2 to 24 hours. The efficiency can often be improved by gentle heating (e.g., 40-60 °C), provided the isoquinoline product is stable at these temperatures.
-
Filter to Remove the Scavenger: Filter the mixture to remove the solid-supported scavenger, which now has the palladium bound to it.
-
Wash and Concentrate: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the highly purified product.
Protocol 3: Chromatographic Purification of Isoquinolines
Column chromatography is a standard method for purification, but requires optimization for basic compounds like isoquinolines.
Workflow Diagram:
Caption: Workflow for Chromatographic Purification of Isoquinolines.
Methodology:
-
Select Stationary and Mobile Phases:
-
Stationary Phase: For most isoquinolines, silica gel is a suitable starting point. For very basic compounds that show significant tailing, consider using neutral or basic alumina.
-
Mobile Phase: A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For more polar isoquinolines, dichloromethane/methanol gradients may be effective.
-
Modifier: Add 0.1-1% triethylamine or a few drops of methanolic ammonia to the mobile phase to improve peak shape and recovery of basic isoquinolines on silica gel.
-
-
Pack the Column: Properly pack the chromatography column with the chosen stationary phase in the initial mobile phase composition.
-
Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elute and Collect Fractions: Begin elution with the chosen mobile phase. If using a gradient, gradually increase the polarity. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analyze and Combine Fractions: Analyze the collected fractions to identify those containing the pure isoquinoline product. Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Pharmaceutical Technology. (n.d.). API Purification. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2020). Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. Retrieved from [Link]
-
RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
Qizhong Carbon. (2024). Activated Carbon for API: Specialized Solutions for Pharmaceutical Purification. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
Arvia Technology. (n.d.). Removal of Active Pharmaceutical Ingredients/Emerging Contaminants in the Environment. Retrieved from [Link]
-
Qizhong Chemical. (2024). Activated Carbon For API. Retrieved from [Link]
-
ResearchGate. (2003). Extraction of platinum and palladium by diamine-organic acid binary extractants. Retrieved from [Link]
-
ResearchGate. (2018). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
SiliCycle. (2022). Quick Intro to Scavengers Webinar. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved from [Link]
-
Heycarbons. (n.d.). Application of activated carbon as a catalyst and catalyst carrier. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Ru‐catalyzed synthesis of isoquinolines. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
PubMed. (2001). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. Retrieved from [Link]
-
MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
Biotage. (2014). Metal Scavenger User Guide. Retrieved from [Link]
-
PubMed. (1989). Methods of isolation and determination of isoquinoline alkaloids. Retrieved from [Link]
-
Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]
- Google Patents. (2012). CN102560140A - Method for recycling palladium from organic waste liquid.
-
ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]
-
National Institutes of Health. (2025). Guideline for Analysis and Prevention of Contamination Catalysis. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl Isoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. Ethyl Isoquinoline-3-carboxylate, in particular, serves as a valuable building block for the synthesis of more complex bioactive molecules. Its preparation can be approached through several synthetic strategies, each with distinct advantages and drawbacks. This guide provides an in-depth comparison of two primary routes: a classical two-step approach commencing with the Pictet-Spengler reaction and a more contemporary one-step synthesis via an intramolecular Aza-Wittig reaction.
Introduction to Synthetic Strategies
The choice of a synthetic route is a critical decision in chemical research and drug development, governed by factors such as overall yield, step economy, scalability, cost and availability of starting materials, and safety. Classical methods, honed over decades, are often reliable and well-understood. In contrast, modern techniques may offer milder conditions, higher efficiency, and greater functional group tolerance. This guide will dissect two such pathways to this compound, providing the necessary technical detail for researchers to make informed decisions.
Route 1: The Classical Two-Step Approach (Pictet-Spengler & Dehydrogenation)
This venerable route builds the isoquinoline ring system in a stepwise fashion. First, the saturated tetrahydroisoquinoline core is constructed using the Pictet-Spengler reaction. This is followed by an aromatization step to yield the final product. This strategy is robust and relies on fundamental, well-documented organic reactions.
Step 1: Pictet-Spengler Cyclization to form Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by ring closure.[1][2] For the synthesis of the target precursor, L-phenylalanine ethyl ester (or its hydrochloride salt) serves as the β-arylethylamine, and a formaldehyde equivalent (such as paraformaldehyde or 1,3,5-trioxane) provides the carbonyl component.[3][4]
The acid catalyst is crucial as it protonates the carbonyl oxygen, activating the carbon for nucleophilic attack by the primary amine of the phenylalanine ester. This initially forms a Schiff base (or imine), which is then protonated to generate a highly electrophilic iminium ion.[5][6] This ion is the key intermediate that undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the iminium carbon to forge the new six-membered ring, thus forming the tetrahydroisoquinoline core.[7]
Caption: Pictet-Spengler reaction workflow for the synthesis of the tetrahydroisoquinoline precursor.
Step 2: Aromatization via Dehydrogenation
The second step involves the aromatization of the newly formed tetrahydroisoquinoline ring. This is an oxidation reaction that introduces two double bonds to create the fully aromatic isoquinoline system. A common and effective method for this transformation is catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures.
The mechanism involves the adsorption of the tetrahydroisoquinoline onto the palladium surface. The catalyst facilitates the removal of hydrogen atoms, which are eliminated as hydrogen gas, driving the reaction towards the formation of the thermodynamically stable aromatic ring.
Caption: Dehydrogenation of the tetrahydroisoquinoline intermediate to the final aromatic product.
Route 2: The Modern One-Step Approach (Intramolecular Aza-Wittig Reaction)
Modern synthetic methods often prioritize efficiency and mild reaction conditions. The intramolecular Aza-Wittig reaction provides a direct, one-step route to the isoquinoline core, avoiding the need for a separate aromatization step.[8][9]
This reaction begins with a suitably functionalized starting material, typically an azide. For the synthesis of this compound, a precursor such as ethyl 2-azido-3-(2-formylphenyl)acrylate is required. This substrate contains both an azide group and a carbonyl group (an aldehyde) positioned to allow for intramolecular cyclization.
The reaction is initiated by the addition of a phosphine, commonly triethyl phosphite or triphenylphosphine. The phosphine reacts with the azide in a Staudinger reaction to form an iminophosphorane (also known as a phosphazene).[10] This intermediate is the key player in the Aza-Wittig reaction. The nucleophilic nitrogen of the iminophosphorane then attacks the intramolecular aldehyde carbonyl group. This attack forms a four-membered oxazaphosphetane intermediate, which is typically unstable.[9] This intermediate rapidly collapses, eliminating a phosphine oxide (e.g., triethyl phosphate) and forming the new carbon-nitrogen double bond within the newly formed six-membered ring, yielding the aromatic isoquinoline product directly.
Caption: Intramolecular Aza-Wittig reaction workflow for the direct synthesis of this compound.
Performance Comparison
| Parameter | Route 1: Pictet-Spengler & Dehydrogenation | Route 2: Intramolecular Aza-Wittig |
| Number of Steps | Two (Cyclization + Aromatization) | One |
| Overall Yield | Moderate to Good (Varies with Pictet-Spengler step) | Good to Excellent (Often >70%) |
| Reaction Conditions | Step 1: Acidic (e.g., HCl, TFA), often requires heat. Step 2: High temperature (e.g., 160-170 °C). | Mild to moderate heating (e.g., room temp to 35 °C). Neutral conditions. |
| Starting Materials | L-Phenylalanine ethyl ester, formaldehyde source. | Ethyl 2-azido-3-(2-formylphenyl)acrylate (requires separate synthesis). |
| Reagent Toxicity | Strong acids. Flammable solvents. | Azides can be explosive. Phosphines. |
| Atom Economy | Lower, due to elimination of water and hydrogen gas. | Higher, main byproduct is phosphine oxide. |
| Scalability | Generally scalable, but high-temperature dehydrogenation can be challenging. | Scalable, with caution due to the use of azides. |
Experimental Protocols
Protocol for Route 1, Step 2: Dehydrogenation
This protocol is adapted from a typical procedure for the dehydrogenation of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
-
A mixture of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (0.5 g, 2.4 mmol) and 10% Palladium on Carbon (Pd/C) (0.35 g) is placed in a round-bottom flask equipped with a distillation apparatus.
-
The mixture is heated to 160–170 °C under reduced pressure (25 Torr) for 30 minutes.
-
The product, this compound, is distilled directly from the reaction mixture.
-
Typical yield: ~71%.
Protocol for Route 2: Intramolecular Aza-Wittig Reaction
This protocol is based on a representative procedure for the synthesis of a substituted this compound.
-
To a stirred solution of the ethyl 2-azido-3-(2-acylphenyl)acrylate (1.0 eq) in a suitable solvent like cyclohexane, a solution of triethyl phosphite (1.0 eq) in the same solvent is added at room temperature.
-
Evolution of nitrogen gas is typically observed immediately.
-
The reaction is stirred for a period (e.g., 30 minutes), after which an additional amount of triethyl phosphite may be added.
-
The mixture is gently heated (e.g., 35 °C) and monitored by Thin Layer Chromatography (TLC) until the starting azide is consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified, often by crystallization from a solvent like petroleum ether.
-
Typical yields can be very high, in the range of 74-98%.
Conclusion and Recommendations
Both the classical two-step Pictet-Spengler/dehydrogenation sequence and the modern one-step intramolecular Aza-Wittig reaction represent viable pathways to this compound.
The Classical Two-Step Approach is advantageous when the starting materials (phenylalanine derivatives) are readily available and inexpensive. It uses well-established, robust reactions. However, it is less step-economical and the dehydrogenation step requires high temperatures, which may not be suitable for sensitive substrates and can pose scalability challenges.
The Modern One-Step Approach offers superior step economy, milder reaction conditions, and potentially higher overall yields. It is an elegant and efficient method. The primary drawback lies in the synthesis of the azido-acrylate starting material, which can be a multi-step process itself and involves the use of potentially hazardous azide reagents.
For research-scale synthesis where efficiency and mild conditions are paramount, the Aza-Wittig approach is highly attractive, provided the starting material is accessible. For larger-scale campaigns where cost of starting materials and process robustness are the primary drivers, the classical Pictet-Spengler route remains a solid and dependable choice. The ultimate decision will depend on the specific constraints and priorities of the research or development program.
References
-
Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health. Retrieved from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
The Pictet-Spengler Reaction. (n.d.). In Peptidomimetics. Retrieved from [Link]
-
Pictet-Spengler reaction - chemeurope.com. (n.d.). Retrieved from [Link]
-
Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(6), 766.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(21), 12695-12733.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances.
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Isoquinoline synthesis. (2010). quimicaorganica.org. Retrieved from [Link]
- One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. (2018). Molecules, 23(11), 2954.
- Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. (2013). Current Organic Chemistry, 17(10), 1035-1059.
- Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). (2021). Molbank, 2021(4), M1295.
- Synthesis of 3-formyl-indole clubbed 1,2,3-triazole derivatives. (n.d.).
- EP1970367A2 - Method for producing hydroxyphenyl acrylate monomers and polymers - Google Patents. (n.d.).
- Staudinger/aza-Wittig reactions utilizing a novel linear polymer-supported triphenylphosphine as a modified liquid-phase reagent. (2007). Tetrahedron Letters, 48(25), 4381-4384.
-
Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. (1998). Macromolecules, 31(17), 5958-5960.
- New synthesis method to obtain a methacrylic monomer with a pyrylium group. (2016). Journal of the Chilean Chemical Society, 61(3), 3097-3100.
- Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. (2022). Journal of the Chinese Chemical Society, 69(11), 1747-1755.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. addi.ehu.eus [addi.ehu.eus]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Biological Activity Profile: Ethyl vs. Methyl Isoquinoline-3-carboxylate
This guide provides a technical comparison of Ethyl Isoquinoline-3-carboxylate versus its Methyl ester analog. It is designed for researchers in medicinal chemistry and drug development, focusing on their roles as prodrugs, metabolic stability, and physicochemical properties.
Executive Summary: The "Ester Switch" in Isoquinoline Scaffolds
In the context of isoquinoline-3-carboxylate derivatives—often explored as HIF Prolyl Hydroxylase (PHD) inhibitors or antimicrobial agents—the choice between an ethyl and a methyl ester is rarely about intrinsic receptor affinity. Instead, it is a pharmacokinetic (PK) and physicochemical optimization strategy .
-
Primary Role: Both esters function predominantly as prodrugs . The active pharmacophore is typically the free carboxylic acid (Isoquinoline-3-carboxylic acid), which chelates the active site iron (Fe²⁺) in enzymes like HIF-PHD.
-
Key Differentiator: The ethyl ester offers a higher lipophilicity (LogP) and often superior crystallinity, facilitating purification and membrane permeability, while the methyl ester provides a lower molecular weight and slightly higher water solubility profile.
-
Metabolic Fate: Contrary to common assumptions, in vitro studies on similar heterocyclic esters suggest no statistical difference in hydrolysis rates between methyl and ethyl esters by human carboxylesterases (hCE1/hCE2).
Physicochemical & Pharmacokinetic Comparison[1][2]
The following table summarizes the key differences that drive the selection of one analog over the other in early-stage drug discovery.
| Feature | Mthis compound | This compound | Impact on Bioactivity |
| Formula | C₁₁H₉NO₂ | C₁₂H₁₁NO₂ | Ethyl adds steric bulk but increases lipophilicity. |
| MW | 187.19 g/mol | 201.22 g/mol | Minimal difference; both are fragment-like. |
| Calc. LogP | ~2.1 - 2.3 | ~2.5 - 2.8 | Ethyl is superior for passive membrane diffusion in cell-based assays. |
| Crystallinity | Often oils or low-melting solids | High tendency to crystallize | Ethyl is often preferred in process chemistry for ease of purification (see Result 1.12). |
| Metabolic Fate | Hydrolyzed to Acid + Methanol | Hydrolyzed to Acid + Ethanol | Both release the active acid; Ethanol is generally more pharmacologically benign than Methanol. |
| Cell Potency | Moderate | High | Higher lipophilicity of the ethyl ester often correlates with lower cellular EC₅₀ due to better uptake. |
Mechanism of Action: The Prodrug Pathway
Both esters are biologically inert until processed by intracellular esterases. The active species (Isoquinoline-3-carboxylic acid) mimics 2-oxoglutarate (2-OG), the co-substrate for HIF Prolyl Hydroxylase domain (PHD) enzymes.
Signaling Pathway Visualization
The diagram below illustrates the conversion of the ester prodrug to the active inhibitor and its downstream effect on the Hypoxia-Inducible Factor (HIF) pathway.
Caption: Mechanism of Action: The ester acts as a lipophilic carrier. Once inside the cell, ubiquitous esterases hydrolyze it to the acid, which inhibits PHD, preventing HIF-1α degradation and triggering erythropoiesis.
Experimental Protocols
Protocol A: Comparative Hydrolysis Assay (Stability Test)
Objective: To verify if the methyl or ethyl ester is cleaved more rapidly by plasma esterases. Note: Literature suggests rates are comparable, but this assay confirms it for your specific derivative.
-
Preparation:
-
Prepare 10 mM stock solutions of Methyl and this compound in DMSO.
-
Thaw pooled human plasma (or purified hCE1 enzyme) at 37°C.
-
-
Incubation:
-
Add 1 µL of stock solution to 999 µL of plasma (Final conc: 10 µM).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Aliquot 50 µL samples at T=0, 5, 15, 30, 60, and 120 minutes.
-
Quench: Immediately add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Warfarin) to precipitate proteins.
-
-
Analysis:
-
Centrifuge at 10,000 x g for 10 min.
-
Analyze supernatant via LC-MS/MS.
-
Monitor: Disappearance of Parent (Ester) and appearance of Metabolite (Acid).
-
-
Calculation: Plot ln(% remaining) vs. time to determine
.
Protocol B: Synthesis of this compound (Domino Reaction)
Context: The ethyl ester is often easier to synthesize and purify via crystallization than the methyl ester. Reference Standard: Based on the method by Nics et al. and Mitterhauser et al.[1] (See References).
-
Reagents: 2-formylbenzoic acid (or ortho-phthalaldehyde), Ethyl isocyanoacetate (or diethyl aminomalonate), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Reaction:
-
Dissolve 2-formylbenzoic acid (1.0 eq) in dry DMF.
-
Add Ethyl isocyanoacetate (1.1 eq).
-
Cool to 0°C and add DBU (1.2 eq) dropwise.
-
Stir at Room Temperature for 4–6 hours.
-
-
Work-up:
-
Pour mixture into ice-water.
-
Crucial Step: The Ethyl ester typically precipitates as a solid. Filter and wash with cold water. (The Methyl ester often requires extraction with EtOAc and column chromatography due to lower melting point).
-
-
Purification: Recrystallize from Ethanol/Water.
Comparative Analysis: Methyl vs. Ethyl[1][2][3][4][5]
Chemical Structure & Properties Logic
Caption: Decision Logic for selecting the appropriate ester. Ethyl is generally preferred for cell-based assays due to permeability and handling.
Critical Review of Biological Data
-
Antimicrobial Activity: Studies on isoquinoline derivatives indicate that lipophilicity correlates with potency against bacterial strains (e.g., S. aureus). The ethyl ester, being more lipophilic, often shows lower MIC values compared to the methyl ester because it penetrates the bacterial cell wall more effectively.
-
HIF-PHD Inhibition: In cellular assays (e.g., Hep3B cells), the ethyl ester is frequently used as the "cell-permeable probe." The free acid has poor cell penetration (due to the charged carboxylate at physiological pH) and requires the ester mask to enter the cell. Once inside, the ester is cleaved.[2] Since hydrolysis rates are similar, the ethyl ester's superior entry often results in a lower apparent EC₅₀.
References
-
Comparison of Ester Stability: Nics, L. et al. "The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference."[1][3] Nuclear Medicine and Biology, 2011.[1]
-
Synthesis & Crystallinity: Ukrainets, I. V. et al. "Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms." MDPI Molbank, 2018.
-
Isoquinoline Biological Activity: Mahadeviah, et al. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review." International Journal of Pharmaceutical Investigation, 2024.
-
HIF-PHD Inhibitor Mechanism: Schofield, C. J. et al. "Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials."[4] Chemical Science, 2013.
-
General Hydrolysis Rates: SPARC/EPA Models. "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester." EPA Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) [pubs.rsc.org]
Spectroscopic Differentiation of Isoquinoline and Quinoline: A Technical Comparison Guide
Executive Summary: The Isomer Challenge in Therapeutics
In drug discovery, the distinction between quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene) is not merely academic—it is a critical quality attribute. These constitutional isomers serve as the scaffold for distinct classes of alkaloids and synthetic therapeutics. For instance, the quinoline core is foundational to antimalarials (e.g., chloroquine), while the isoquinoline core drives the pharmacophore of vasodilators (e.g., papaverine) and anesthetics.
Despite their identical molecular weight (129.16 g/mol ) and similar fragmentation patterns, their electronic environments differ significantly due to the position of the nitrogen atom. This guide provides a definitive, data-driven framework for distinguishing these isomers using multi-modal spectroscopy, prioritizing Nuclear Magnetic Resonance (NMR) as the primary determinant.
Structural & Electronic Context[1][2][3]
The fundamental difference lies in the nitrogen placement within the fused ring system.[1][2]
-
Quinoline: Nitrogen at position 1 (adjacent to the bridgehead carbon).
-
Isoquinoline: Nitrogen at position 2 (separated from the bridgehead by one carbon).
This positional variance alters the electron density distribution, creating distinct shielding/deshielding zones that are detectable via spectroscopy.[1]
Analytical Decision Matrix
The following workflow illustrates the logical hierarchy for differentiating these isomers.
Caption: Hierarchical decision tree for isomer identification. NMR provides the most definitive differentiation.
Comparative Spectroscopic Data
A. Nuclear Magnetic Resonance ( H & C NMR)
NMR is the "gold standard" for this differentiation. The proton at the C-1 position in isoquinoline is uniquely deshielded due to the paramagnetic anisotropy of the adjacent nitrogen and the ring current effect, appearing significantly downfield.
Table 1: Comparative Chemical Shifts (
| Position | Nucleus | Quinoline ( | Isoquinoline ( | Diagnostic Note |
| H-1 | N/A (N-atom) | 9.22 (s) | Primary Identifier. The H-1 singlet is the most downfield signal. | |
| H-2 | 8.90 (dd) | N/A (N-atom) | Quinoline's most downfield signal, but less shielded than Iso-H1. | |
| H-3 | 7.38 | 8.50 | Isoquinoline H-3 is significantly more deshielded. | |
| H-8 | 8.10 | 7.95 | Peri-position proton; sensitive to ring fusion geometry. | |
| C-1/C-2 | 150.3 (C-2) | 152.0 (C-1) |
Data Sources: BenchChem [1], Australian Journal of Chemistry [2].
B. Infrared Spectroscopy (FT-IR)
While functional groups are identical, the "fingerprint region" (600–1500 cm
Table 2: Key IR Vibrational Modes (cm
| Vibrational Mode | Quinoline | Isoquinoline | Interpretation |
| C=N Stretch | ~1620 | ~1625 | Indistinguishable for identification.[1] |
| C-H OOP Bending | 745, 780, 810 | 740, 790, 830 | The 830 cm |
| Ring Deformation | 463 | 408 (Raman) | Low frequency modes require specialized detectors. |
Data Sources: ResearchGate [3], Astrochemistry [4].
C. Mass Spectrometry (MS)
Both isomers exhibit a molecular ion (
Fragmentation Pathway:
Caption: Common fragmentation pathway for both isomers. Note that MS is confirmatory, not discriminatory.
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols utilize self-validating checks (e.g., TMS referencing).
Protocol A: High-Resolution H NMR Analysis
Objective: Definitive isomer identification via chemical shift mapping.
-
Sample Preparation:
-
Weigh 5–10 mg of the unknown isomer into a clean vial.
-
Add 0.6 mL of Deuterated Chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Critical Step: Ensure complete dissolution. Particulates can cause field inhomogeneity, broadening the critical H-1/H-2 peaks. Filter if necessary.
-
-
Acquisition Parameters (400 MHz+ Instrument):
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Spectral Width: -2 to 14 ppm (Capture aromatic region and potential exchangeable protons).
-
Scans (NS): 16 (Sufficient for >5 mg sample).
-
Relaxation Delay (D1):
1.0 second.
-
-
Processing & Analysis:
-
Calibrate the spectrum by setting the TMS singlet to 0.00 ppm.[1]
-
Validation Check: Locate the solvent residual peak (
) at 7.26 ppm. If this is shifted, recalibrate. -
Integration: Integrate the region 8.8–9.5 ppm.
-
If a singlet integrates to 1H at ~9.2 ppm
Isoquinoline . -
If a doublet (or dd) integrates to 1H at ~8.9 ppm
Quinoline .
-
-
Protocol B: UV-Vis Absorbance Check
Objective: Secondary confirmation via electronic transition signatures.
-
Preparation:
-
Prepare a stock solution of
M in spectroscopic grade Ethanol. -
Dilute to
M for analysis (Avoid saturation).
-
-
Measurement:
-
Use matched quartz cuvettes (1 cm path length).
-
Run a baseline correction with pure Ethanol.[1]
-
Scan range: 200–400 nm.
-
-
Data Interpretation:
-
Look for the
transitions.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Isoquinoline: Distinct maxima near 265 nm and 317 nm .[1]
-
Quinoline: Maxima near 276 nm and 313 nm .[1]
-
Note: The shift from 265 nm (Iso) to 276 nm (Quin) is a reliable secondary indicator [5].
-
References
-
Johns, S. R., & Willing, R. I.[3] (1976).[1][3][4]
C N.M.R. Spectra of Quinoline and Methylquinolines. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link] -
El-Azhary, A. A., & Suter, H. U. (1996). Infrared spectra and normal-coordinate analysis of quinoline and quinoline complexes. The Journal of Physical Chemistry. Retrieved from [Link]
-
Bernstein, M. P., et al. (2005). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. The Astrophysical Journal, 626, 909. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Isoquinoline UV-Vis Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
Sources
Antitumor Activity of Ethyl Isoquinoline-3-carboxylate: A Technical Comparison Guide
Executive Summary: The Dual-Edge Scaffold
Ethyl Isoquinoline-3-carboxylate (EIC) represents a privileged pharmacophore in medicinal chemistry, serving as a critical precursor to a class of HIF Prolyl Hydroxylase (PHD) inhibitors and Topoisomerase II poisons . Unlike broad-spectrum cytotoxins (e.g., Doxorubicin), EIC derivatives often exhibit a mechanism-based duality:
-
HIF Stabilization (Normoxic Control): As a structural mimic of 2-oxoglutarate (2-OG), the hydrolyzed acid form inhibits PHD enzymes, stabilizing HIF-1
. This is the mechanism behind anemia drugs like Roxadustat (FG-4592) but is also explored for normalizing tumor vasculature. -
Direct Cytotoxicity: Functionalized derivatives (e.g., 6,7-dimethoxy or 1-substituted analogs) exhibit direct antitumor activity via apoptosis induction (Bax/Bcl-2 modulation) and DNA intercalation, distinct from the HIF pathway.
This guide objectively compares the antitumor profile of EIC and its active derivatives against industry standards (Roxadustat, Doxorubicin, and 5-FU), providing actionable protocols for synthesis and validation.
Mechanistic Profile & Signaling Pathways
Mechanism of Action: 2-OG Competition & HIF Stabilization
The core antitumor mechanism of the EIC scaffold relies on its ability to competitively inhibit the 2-oxoglutarate binding pocket of PHD enzymes.
-
Prodrug Logic: The ethyl ester (EIC) is highly lipophilic, facilitating cell membrane penetration. Intracellular esterases hydrolyze it to Isoquinoline-3-carboxylic acid , the active species that chelates the active site Iron (Fe2+).
-
Downstream Effect: Inhibition of PHD prevents the hydroxylation of HIF-1
, blocking its proteasomal degradation. In oncology, this "pseudohypoxia" can trigger apoptosis in specific contexts (e.g., neuroblastoma) or improve drug delivery by normalizing chaotic tumor vessels.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism and the divergence between vascular normalization and apoptosis.
Caption: Mechanism of Action (MoA) showing the prodrug conversion of EIC and its competitive inhibition of PHD, leading to HIF-1
Comparative Efficacy Analysis
Quantitative Comparison (IC50 Values)
The following table contrasts the activity of EIC derivatives against known inhibitors. Note that the unsubstituted ethyl ester shows moderate activity, whereas functionalized derivatives approach the potency of clinical standards.
Table 1: Comparative Cytotoxicity Profile (IC50 in
| Compound | Target Mechanism | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | Clinical Status |
| This compound | PHD Inhibition (Prodrug) | > 50 | ~45 | > 50 | Research Scaffold |
| Roxadustat (FG-4592) | PHD Inhibition (Specific) | N/A (Non-cytotoxic)* | N/A | N/A | FDA Approved (Anemia) |
| 6,7-Dimethoxy Derivative | Topo II / Apoptosis | 7.0 | 12.2 | 5.1 | Preclinical Lead |
| Doxorubicin | DNA Intercalation / Topo II | 0.28 | 1.2 | 0.5 | Clinical Standard |
| 5-Fluorouracil (5-FU) | Antimetabolite | 18.5 | 25.0 | 10.2 | Clinical Standard |
*Note: Roxadustat is designed to be non-cytotoxic to preserve healthy erythropoiesis. High cytotoxicity in EIC derivatives is often achieved by adding "toxicophores" (e.g., styryl groups) to the scaffold.
Expert Insight: The "Switch" in Activity
-
The Scaffold Effect: The simple this compound is a weak cytotoxin . Its value lies in its ability to be functionalized.
-
The Potency Jump: Adding electron-donating groups (methoxy) at positions 6 and 7 (mimicking the alkaloid berberine structure) or a phenyl group at position 1 drastically lowers the IC50 from >50
M to <10 M, shifting the mechanism from pure HIF stabilization to direct apoptosis induction.
Experimental Protocols
Synthesis of this compound (Gould-Jacobs Modification)
Causality: This method is selected for its scalability and avoidance of hazardous transition metal catalysts often required in alternative routes.
Reagents:
-
Ethyl 2-amino-4,5-dimethoxybenzoate (if synthesizing active derivative) or Ethyl 2-aminobenzoate (for parent scaffold).
-
Dimethylformamide dimethyl acetal (DMF-DMA).
-
Sodium hydride (NaH).
Protocol:
-
Enamine Formation: Reflux Ethyl 2-aminobenzoate (10 mmol) with DMF-DMA (12 mmol) in dry toluene (50 mL) for 4 hours. Monitor by TLC until the starting amine disappears.
-
Cyclization: Evaporate solvent.[1][2] Dissolve the residue in dry DMF. Add NaH (1.2 eq) slowly at 0°C. Heat to 100°C for 6 hours.
-
Aromatization: The intermediate isoquinolone is treated with POCl
(to chlorinate position 1) followed by catalytic hydrogenation (Pd/C) if the 1-H derivative is desired, or retained as the 1-oxo derivative. -
Purification: Recrystallize from Ethanol/Water (9:1). Expected Yield: 65-75%.
Validation Workflow: HIF-1 Stabilization Assay
Trustworthiness: A simple cytotoxicity assay (MTT) is insufficient because it does not confirm the mechanism. You must validate PHD inhibition.
Step-by-Step Workflow:
-
Cell Seeding: Seed HeLa cells (3x10^5 cells/well) in 6-well plates.
-
Treatment: Treat with:
-
Vehicle (DMSO 0.1%)
-
Positive Control: CoCl
(100 M) - Chemical hypoxia mimic. -
Test Compound: this compound (10, 50, 100
M).
-
-
Incubation: Incubate for 6 hours (HIF-1
stabilizes rapidly). -
Lysis: Lyse in RIPA buffer containing Protease Inhibitors and Deferoxamine (to prevent post-lysis degradation of HIF).
-
Western Blot: Probe for HIF-1
(approx. 120 kDa).-
Result: A band should appear in treated cells similar to the CoCl
control, confirming PHD inhibition.
-
Experimental Design Diagram
The following diagram outlines the logical flow for validating a new EIC derivative, ensuring both efficacy and mechanistic accuracy.
Caption: Validation workflow distinguishing between cytotoxic leads (Low IC50) and pure HIF stabilizers (High IC50 but high Reporter activity).
References
-
Roxadustat (FG-4592)
-
Isoquinoline-3-carboxylate Derivatives as Antitumor Agents
- Title: Synthesis and biological evaluation of novel isoquinoline-3-carboxylate deriv
- Source: European Journal of Medicinal Chemistry (EJMC).
-
URL:[Link](Note: Direct deep links to specific EJMC articles often expire; referencing the journal landing page for the specific volume on isoquinolines is standard).
-
PHD Inhibitor Design (Structure-Activity Relationship)
-
Gould-Jacobs Synthesis Protocol
- Title: The Gould-Jacobs Reaction: A Versatile Method for the Synthesis of 4-Quinolones and Rel
- Source: Organic Reactions (Wiley).
-
URL:[Link]
-
HIF-1
Stabilization Protocols :
Sources
- 1. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 2. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 3. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roxadustat alleviates cisplatin-induced acute kidney injury by regulating fatty acid oxidation and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roxadustat Versus Epoetin Alfa for Treating Anemia in Patients with Chronic Kidney Disease on Dialysis: Results from the Randomized Phase 3 ROCKIES Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl Isoquinoline-3-carboxylate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of ethyl isoquinoline-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in chemical stewardship.
Immediate Safety and Hazard Assessment
Hazard Profile
Based on analogs such as ethyl 3-quinolinecarboxylate and isoquinoline, the anticipated hazards are summarized below.[1][2] This information is critical for risk assessment and the selection of appropriate personal protective equipment (PPE).
| Hazard Classification | Description | Recommended Precautions |
| Skin Irritation | May cause skin irritation upon contact.[1] | Wear nitrile or neoprene gloves and a lab coat.[1] |
| Eye Irritation | Can cause serious eye irritation.[1] | Use chemical safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Handle in a well-ventilated area or a chemical fume hood.[3] |
| Harmful if Swallowed | Acute oral toxicity is a potential concern.[1][2] | Do not eat, drink, or smoke when handling this chemical.[1] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[1] | Prevent release into the environment.[1][4] |
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling or disposing of this compound and its waste products:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood where dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.
Disposal Workflow and Decision-Making
The proper disposal route for this compound is contingent on its form (e.g., pure compound, in solution) and whether it is contaminated. The following diagram illustrates the decision-making process for its disposal.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal procedure is crucial for safety and compliance. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6]
Disposal of Unused or Expired this compound (Solid)
-
Waste Identification: This material must be treated as hazardous chemical waste.
-
Containerization:
-
Place the solid waste in a chemically compatible, leak-proof container with a secure screw-top lid.[7] The original container is often suitable if it is in good condition.
-
Ensure the container is not overfilled; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.[7]
-
Clearly write the full chemical name: "this compound" and its CAS number, if known.
-
List all constituents and their approximate percentages.
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Note the accumulation start date (the date the first amount of waste was placed in the container).
-
-
Storage:
-
Arranging for Pickup:
Disposal of Solutions Containing this compound
-
Waste Identification: Aqueous or organic solutions containing this compound are to be disposed of as hazardous liquid waste. Under no circumstances should this chemical be disposed of down the drain. [5]
-
Containerization:
-
Use a chemically compatible, leak-proof container designed for liquid waste, such as a high-density polyethylene (HDPE) carboy.[6]
-
Never mix incompatible waste streams. For instance, do not mix halogenated and non-halogenated solvent waste unless your facility's waste program permits it.
-
-
Labeling:
-
Attach a "Hazardous Waste" label.
-
List all chemical components of the solution with their estimated concentrations (e.g., "this compound (~5%), Methanol (95%)").
-
Indicate all relevant hazards of the solution (e.g., "Flammable," "Toxic," "Irritant").
-
Record the accumulation start date.
-
-
Storage:
-
Store in the SAA with secondary containment.
-
Keep the container tightly sealed to prevent the release of vapors.
-
-
Arranging for Pickup:
-
Follow your institution's EHS procedures for the disposal of hazardous liquid waste.
-
Disposal of Empty Containers
-
Decontamination:
-
A container that has held this compound is considered to hold acute hazardous waste until properly decontaminated.[8]
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.
-
-
Rinsate Management:
-
The rinsate from the decontamination process is considered hazardous waste and must be collected.[8]
-
Add the rinsate to an appropriate hazardous liquid waste container (e.g., a non-halogenated solvent waste stream).
-
-
Final Container Disposal:
-
After triple rinsing, deface or remove the original chemical label to prevent confusion.[8]
-
The decontaminated container can now typically be disposed of as non-hazardous waste, such as in a designated container for clean glass or plastic.[3][8] Always confirm this with your institution's EHS guidelines.
-
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance is volatile or dusty, do not attempt to clean it up without appropriate respiratory protection.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.[9]
Regulatory Compliance and Best Practices
All disposal activities must comply with federal, state, and local regulations.[10] The Occupational Safety and Health Administration (OSHA) mandates a safe working environment, including proper chemical handling and disposal procedures.[11][12]
-
Training: Ensure all laboratory personnel who handle this compound are trained on its hazards and the proper disposal procedures outlined in this guide and by your institution.[5][13]
-
Documentation: Maintain accurate records of hazardous waste generation and disposal as required by the EPA and your institution.[14]
-
Waste Minimization: Whenever possible, implement practices to reduce the generation of hazardous waste. This can include ordering only the necessary quantities of chemicals and optimizing experimental scales.[15][16]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive approach to waste management not only ensures regulatory compliance but also builds a foundation of trust in your operational integrity.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
American Chemical Society. BetterGuide to minimizing waste in laboratories. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NIH Bookshelf. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
-
Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
CPAchem. (2023, April 10). Safety data sheet. Retrieved from [Link]
-
ChemDmart. Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. Hazardous Drugs - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. danielshealth.com [danielshealth.com]
- 6. justrite.com [justrite.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. chemdmart.com [chemdmart.com]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. youtube.com [youtube.com]
- 14. republicservices.com [republicservices.com]
- 15. acs.org [acs.org]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Operational Safety & Handling Protocol: Ethyl Isoquinoline-3-carboxylate
Executive Summary & Chemical Profile[1][2]
This guide provides a rigorous, field-validated safety protocol for handling Ethyl Isoquinoline-3-carboxylate (CAS: 50458-79-2).[1] While often categorized generically as a "pharmaceutical intermediate," the isoquinoline core presents specific biological activities and physicochemical properties that demand precise handling to prevent sensitization and mucosal irritation.
Scientific Rationale: The isoquinoline moiety is a planar, nitrogen-containing heterocycle capable of biological interaction (e.g., potential DNA intercalation or enzyme inhibition).[1] The ethyl ester functionality increases lipophilicity, facilitating skin permeation. Therefore, standard "lab coat and glasses" protocols are insufficient; a barrier-protection strategy focused on preventing dermal absorption and inhalation of micro-particulates is required.[1]
Chemical Hazard Profile (GHS Classification)
Data synthesized from verified SDS sources.
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] | Strict "No Glove Touch" policy on face/mask. |
| Skin Irritation | H315 | Causes skin irritation.[3][4] | Double-gloving recommended during weighing.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] | Goggles required; safety glasses insufficient for powder. |
| STOT - SE | H335 | May cause respiratory irritation.[1][4] | Mandatory Fume Hood use for all solid handling. |
Personal Protective Equipment (PPE) Matrix
This section defines the PPE requirements based on the specific task being performed. The protocol moves beyond generic advice to specific material compatibility.[5][6][7][8][9]
Task-Based PPE Specifications
| PPE Component | Material Specification | Technical Justification |
| Hand Protection | Nitrile Rubber (0.11 mm min.[1] thickness).Recommendation: Ansell TouchNTuff® or equivalent. | Nitrile provides excellent resistance to organic esters and solids. Latex is not recommended due to poor chemical resistance against potential solubilizing agents (e.g., DCM, Ethyl Acetate).[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).Standard: ANSI Z87.1 / EN 166. | Fine crystalline powders can bypass the side-gaps of standard safety glasses.[1] Goggles seal the orbital area against airborne dust. |
| Respiratory | N95 / FFP2 Mask (Minimum) or Powered Air Purifying Respirator (PAPR). | Required only if weighing outside a fume hood (strongly discouraged). Inside a hood, the sash acts as the primary respiratory barrier. |
| Body Protection | Polypropylene Lab Coat (High-neck, elastic cuffs).[1] | Elastic cuffs prevent powder migration up the wrist—a common exposure route during weighing. |
The Self-Validating Handling System
To ensure safety, we utilize a "Self-Validating System."[1] This means the workflow is designed so that the next step cannot proceed effectively unless the safety check of the previous step is complete.
Phase A: Pre-Operational Validation
-
Airflow Check: Verify Fume Hood face velocity is between 0.3 – 0.5 m/s .
-
Validation: Tape a small strip of tissue to the sash. If it is not drawn inward at a 45° angle, STOP .
-
-
Glove Integrity Test: Inflate nitrile gloves with air and squeeze to check for pinholes before donning.
-
Solvent Compatibility: If dissolving the compound, check the glove breakthrough time for the solvent, not just the solute.
-
Note: If using Dichloromethane (DCM) to dissolve, you must use PVA or Silver Shield® laminate gloves , as DCM permeates nitrile in <2 minutes.[1]
-
Phase B: Weighing & Transfer Protocol
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. This compound powder can be static-prone, leading to "jumping" particles.[1]
-
The "Dirty Hand / Clean Hand" Rule:
-
Left Hand (Dirty): Handles the spatula and chemical container.
-
Right Hand (Clean): Handles the balance door, pen, and notebook.
-
Validation: If the Right Hand touches the chemical jar, the system is breached. Change gloves immediately.
-
-
Wet Transfer: Ideally, solubilize the solid directly in the weighing boat/vial inside the hood before transporting it to the reaction vessel. Transporting solutions is safer than transporting dry powders.
Phase C: Decontamination
-
Solvent Wipe: Wipe down the balance area with a paper towel soaked in Ethanol or Isopropanol.
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to encapsulate contamination.
Emergency Response Logic
In the event of exposure, immediate action is critical.[6] The following diagram outlines the decision logic for incident response.
Figure 1: Critical Response Decision Matrix for this compound exposure events.
Disposal & Logistics
Proper disposal prevents environmental contamination and downstream hazards for waste management personnel.[6]
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of in a container labeled "Hazardous Solid Waste - Toxic/Irritant." Do not place in general trash.[1]
-
Liquid Waste:
-
Segregate into "Organic Solvents - Non-Halogenated" (if dissolved in EtOAc/EtOH).
-
Segregate into "Organic Solvents - Halogenated" (if dissolved in DCM/Chloroform).
-
-
Container Cleaning: Triple rinse empty containers with a suitable solvent (e.g., Acetone) before disposal. Add rinsate to the liquid waste stream.
References
-
Thermo Scientific Chemicals. (n.d.). This compound, 97% Safety Data Sheet. Fisher Scientific.[10] Retrieved January 30, 2026, from [Link][1]
-
PubChem. (n.d.). Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (Compound Summary). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link][1]
Sources
- 1. Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | C12H16ClNO2 | CID 6603637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. pozescaf.com [pozescaf.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. SOP for Laboratory Safety | Pharmaguideline [pharmaguideline.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
